Palmitoyl 3-carbacyclic Phosphatidic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWYINJKCNEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436485 | |
| Record name | AGN-PC-0N03WG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476310-22-2 | |
| Record name | AGN-PC-0N03WG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Palmitoyl 3-carbacyclic Phosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl 3-carbacyclic Phosphatidic Acid (3cPA), a synthetic analog of cyclic phosphatidic acid (cPA), has emerged as a significant molecule of interest in cancer research. Its primary mechanism of action revolves around the potent inhibition of autotaxin (ATX), the enzyme responsible for the synthesis of the signaling lipid lysophosphatidic acid (LPA). By downregulating LPA production, 3cPA effectively mitigates LPA-driven oncogenic processes, including cell migration, invasion, and metastasis. Furthermore, 3cPA exhibits inhibitory effects on the RhoA signaling pathway, a critical regulator of the actin cytoskeleton and cell motility. This technical guide provides a comprehensive overview of the molecular mechanisms of 3cPA, detailing its primary target, downstream signaling cascades, and its effects on cancer cell behavior. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Autotaxin Inhibition
The principal molecular target of this compound is the enzyme autotaxin (ATX), a lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2][3] LPA is a potent bioactive signaling molecule that, through its G protein-coupled receptors (GPCRs), activates a multitude of cellular processes implicated in cancer progression, such as proliferation, survival, migration, and angiogenesis.
Quantitative Data: Autotaxin Inhibition
| Compound | Target | IC50 | Assay Type | Reference |
| Palmitoleoyl 3-carbacyclic Phosphatidic Acid (16:1) | Autotaxin | 620 nM | Fluorometric | [4][5] |
Downstream Signaling: Inhibition of the RhoA Pathway
Beyond its effects on the ATX-LPA axis, this compound directly impacts intracellular signaling pathways that govern cell motility and invasion. Specifically, 3cPA has been demonstrated to inhibit the activation of the small GTPase RhoA.[6] RhoA is a critical molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. In its active form, RhoA initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton, formation of stress fibers and focal adhesions, and ultimately, cell migration.
The inhibition of RhoA activation by 3cPA disrupts these processes. One of the key downstream effectors of RhoA is the Rho-associated coiled-coil containing protein kinase (ROCK). By inhibiting RhoA, 3cPA likely prevents the activation of ROCK and its subsequent phosphorylation of downstream targets. A notable consequence of RhoA inhibition by 3cPA is the suppression of autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Tyr-397).[7] FAK is a non-receptor tyrosine kinase that plays a pivotal role in focal adhesion assembly and cell migration. Its autophosphorylation at Tyr-397 is a critical step in its activation and the recruitment of other signaling proteins. By preventing this event, 3cPA effectively dismantles a key hub for migratory signaling.
Signaling Pathway Diagram: 3cPA-mediated Inhibition of RhoA Signaling
Caption: 3cPA inhibits autotaxin and RhoA activation.
Functional Consequences: Inhibition of Cancer Cell Migration and Metastasis
The dual inhibitory action of this compound on both the ATX-LPA axis and the RhoA signaling pathway culminates in a potent anti-migratory and anti-metastatic effect on cancer cells.
In vitro studies have demonstrated that 3cPA significantly inhibits the transcellular migration of cancer cells. For instance, at a concentration of 25 µM, it inhibits the migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum by 81.9% and in response to LPA by 98.9%.[1][2] This effect is achieved without impacting cell proliferation, highlighting its specific action on cell motility.
The in vivo efficacy of 3cPA has been validated in preclinical cancer models. In a B16-F0 xenograft mouse model of experimental lung metastasis, administration of 3cPA effectively inhibited the formation of tumor nodules in the lungs, demonstrating its potential as an anti-metastatic agent.[6]
Quantitative Data: Effects on Cell Migration
| Cell Line | Treatment | Concentration | % Inhibition of Migration | Reference |
| MM1 | 3cPA (in response to fetal bovine serum) | 25 µM | 81.9% | [1][2] |
| MM1 | 3cPA (in response to LPA) | 25 µM | 98.9% | [1][2] |
Experimental Protocols
Autotaxin Inhibition Assay
This protocol is based on the use of a fluorogenic autotaxin substrate, FS-3, which fluoresces upon cleavage by ATX.
Workflow Diagram: Autotaxin Inhibition Assay
Caption: Workflow for determining autotaxin inhibition.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human autotaxin in assay buffer to the desired concentration.
-
Prepare a stock solution of the fluorogenic substrate FS-3 in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a control with vehicle (e.g., DMSO) instead of the inhibitor.
-
-
Assay Procedure:
-
In a 96-well black plate, add a defined amount of recombinant autotaxin to each well.
-
Add the various concentrations of 3cPA or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over a period of time (e.g., 30-60 minutes).
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor and the control.
-
Calculate the percentage of inhibition for each concentration of 3cPA relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
RhoA Activation Assay (Pull-down Assay)
This protocol is designed to measure the levels of active, GTP-bound RhoA in cell lysates.
Workflow Diagram: RhoA Activation Assay
Caption: Workflow for measuring RhoA activation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to an appropriate confluency.
-
Treat the cells with this compound for the desired time and concentration. A positive control with an LPA stimulus and a negative control with vehicle should be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a specific Rho activation assay lysis buffer.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of the supernatants.
-
-
Pull-down of Active RhoA:
-
Normalize the protein concentration of all samples.
-
To each lysate, add Rhotekin-RBD (Rho-binding domain of Rhotekin) conjugated to agarose beads. Rhotekin-RBD specifically binds to the GTP-bound (active) form of RhoA.
-
Incubate the lysates with the beads at 4°C with gentle rotation for a specified time (e.g., 1 hour).
-
-
Washing and Elution:
-
Pellet the agarose beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for the total amount of RhoA in each sample, a fraction of the initial cell lysate (before the pull-down) should also be run on the same gel and probed for total RhoA.
-
-
Data Analysis:
-
Quantify the band intensities of the pulled-down active RhoA and the total RhoA using densitometry software.
-
The level of RhoA activation is expressed as the ratio of active RhoA to total RhoA.
-
Transwell Cell Migration and Invasion Assay
This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.
Workflow Diagram: Transwell Migration/Invasion Assay
Caption: Workflow for Transwell migration and invasion assays.
Methodology:
-
Preparation of Transwell Inserts:
-
For migration assays, use Transwell inserts with a porous polycarbonate membrane (typically 8 µm pore size).
-
For invasion assays, coat the upper surface of the inserts with a layer of Matrigel or another basement membrane extract to mimic the extracellular matrix. Allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest the cancer cells and resuspend them in a serum-free medium.
-
Pre-treat the cells with different concentrations of this compound or vehicle control.
-
Seed the treated cells into the upper chamber of the Transwell inserts.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., LPA or fetal bovine serum) in the lower chamber. The upper chamber should contain a serum-free medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration/invasion (typically 12-48 hours, depending on the cell type).
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol or another suitable fixative.
-
Stain the fixed cells with a stain such as crystal violet or DAPI.
-
-
Quantification:
-
Carefully wash the inserts to remove excess stain and allow them to air dry.
-
Visualize the stained cells under a microscope and capture images from several random fields for each insert.
-
Count the number of migrated/invaded cells per field. The results are typically expressed as the average number of cells per field or as a percentage of the control.
-
Conclusion
This compound exerts its anti-cancer effects through a multi-pronged mechanism of action. Its primary role as a potent inhibitor of autotaxin effectively curtails the production of the pro-tumorigenic signaling lipid LPA. This, coupled with its ability to inhibit the RhoA signaling pathway, leads to a significant reduction in cancer cell migration and invasion. These well-defined molecular actions, supported by robust in vitro and in vivo data, position 3cPA as a promising candidate for the development of novel anti-metastatic therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of 3cPA and other related compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 美国GlpBio - this compound | Cas# 476310-22-2 [glpbio.cn]
- 3. Oleoyl 3-carbacyclic Phosphatidic Acid - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Quantitative Analysis of Collective Migration by Single-Cell Tracking Aimed at Understanding Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Palmitoyl 3-carbacyclic Phosphatidic Acid: Sourcing and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA), a valuable tool for research in cell signaling, cancer biology, and drug development. This guide covers reliable suppliers, purchasing information, and detailed experimental protocols for its application in cell migration and enzyme inhibition assays.
Sourcing and Procurement of this compound
This compound is a specialized lipid analog. Several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from prominent vendors.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| Cayman Chemical | 10010293 | ≥95% | A crystalline solid | -20°C |
| MedChemExpress | HY-139061 | >98% | A crystalline solid | -20°C (powder), -80°C (in solvent, 6 months) |
| GlpBio | GC16735 | >98% | A crystalline solid | -20°C |
Overview of Biological Activity
This compound is a stable analog of cyclic phosphatidic acid (cPA). Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which promotes cell proliferation, migration, and survival, 3-ccPA exhibits antagonistic properties. It is a known inhibitor of autotaxin (ATX), the primary enzyme responsible for LPA production in the extracellular space.[1][2] By inhibiting ATX, 3-ccPA effectively reduces the levels of LPA, thereby attenuating its downstream signaling effects. Notably, at concentrations effective for inhibiting cell migration, it does not typically affect cell proliferation.[3]
One of the key downstream effects of LPA signaling is the activation of the small GTPase RhoA, which plays a crucial role in cytoskeleton rearrangement and cell motility. This compound has been shown to inhibit LPA-induced RhoA activation, providing a mechanism for its anti-migratory and anti-metastatic effects.[4][5]
Experimental Protocols
This section provides detailed methodologies for two key experimental applications of this compound: the inhibition of cancer cell migration and the inhibition of autotaxin activity.
Transcellular Tumor Cell Migration Assay
This protocol is adapted from the methods described by Uchiyama et al. (2007) and is designed to assess the inhibitory effect of this compound on the migration of tumor cells across a mesothelial cell monolayer.[3][4]
Materials:
-
MM1 rat ascites hepatoma cells (or other highly invasive cancer cell line)
-
Rat mesothelial cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
LPA (Lysophosphatidic acid)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Calcein-AM
Procedure:
-
Preparation of Mesothelial Cell Monolayer:
-
Culture rat mesothelial cells in DMEM supplemented with 10% FBS.
-
Seed the mesothelial cells onto the upper surface of Transwell inserts and culture until a confluent monolayer is formed.
-
-
Cell Labeling and Treatment:
-
Label MM1 cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled MM1 cells in serum-free DMEM.
-
Pre-incubate the labeled MM1 cells with desired concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Migration Assay:
-
Add DMEM containing 10% FBS or a specific concentration of LPA to the lower chamber of the Transwell plates to act as a chemoattractant.
-
Add the pre-treated MM1 cells to the upper chamber containing the mesothelial cell monolayer.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a fluorescence microscope.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Autotaxin (ATX) Inhibition Assay
This colorimetric assay protocol is based on the principle of measuring the choline released from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC). The protocol is adapted from methodologies found in commercially available kits and research articles.[6][7]
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC)
-
This compound
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine)
-
4-AAP (4-aminoantipyrine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of ATX, LPC, and the test compound in assay buffer.
-
Prepare a colorimetric detection reagent containing choline oxidase, HRP, TOOS, and 4-AAP in a suitable buffer.
-
-
Enzyme Inhibition Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound or a known ATX inhibitor (positive control) or vehicle (negative control).
-
Add the ATX enzyme to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
-
-
Colorimetric Detection:
-
Stop the enzymatic reaction by adding the colorimetric detection reagent to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for color development.
-
Measure the absorbance at 555 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ATX inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of the compound.
-
Signaling Pathways
This compound exerts its biological effects by interfering with the lysophosphatidic acid (LPA) signaling pathway. The following diagram illustrates the canonical LPA signaling cascade leading to cell migration and the inhibitory points of 3-ccPA.
This guide provides a foundational resource for researchers interested in utilizing this compound. For further details and specific applications, consulting the primary literature is recommended.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Autotaxin Activity in Chronic Subdural Hematoma: A Prospective Clinical Study [mdpi.com]
In-Depth Technical Guide: Safety and Handling of Palmitoyl 3-carbacyclic Phosphatidic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for Palmitoyl 3-carbacyclic Phosphatidic Acid (ccPA) in a laboratory setting. The information is intended to ensure the safe and effective use of this compound in research and development.
Compound Identification and Properties
This compound, also known as 3-ccPA 16:0, is a synthetic analog of cyclic phosphatidic acid (cPA).[1][2] The carbacyclic modification, where the sn-3 oxygen is replaced with a carbon, confers stability against ring-opening, making it a useful tool for studying lipid signaling pathways.[3] It is a potent inhibitor of autotaxin, an enzyme implicated in cancer progression.[1][2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester-hexadecanoic acid, 3-ccPA 16:0 | [2][4] |
| CAS Number | 476310-22-2 | [2][4] |
| Molecular Formula | C₂₀H₃₉O₅P | [2] |
| Formula Weight | 390.5 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [2] |
| Solubility | PBS (pH 7.2): 0.5 mg/ml | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years (at -20°C) | [2] |
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] However, it is essential to follow standard laboratory safety practices.
Hazard Ratings:
| Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
These ratings indicate a minimal hazard.[4]
Handling Precautions:
-
General Hygiene: The usual precautionary measures for handling chemicals should be followed.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: While not explicitly required, the use of safety glasses is recommended as a standard laboratory practice.[4]
-
Hand Protection: Impermeable and resistant gloves should be worn.[4] Due to a lack of specific testing, no particular glove material is recommended; therefore, it is advisable to consult with your institution's safety officer for appropriate glove selection.
-
Respiratory Protection: Not required under normal handling conditions.[4]
-
-
First Aid Measures:
-
General: No special measures are required.[4]
-
Inhalation: Move the person to fresh air and consult a doctor if complaints arise.[4]
-
Skin Contact: The product is generally not irritating to the skin.[4]
-
Eye Contact: Rinse the opened eye for several minutes under running water.[4]
-
Ingestion: If symptoms persist, consult a doctor.[4]
-
Spill and Disposal:
-
Spill Containment: In case of a spill, pick up the material mechanically.[4]
-
Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[4]
-
Disposal: Dispose of the compound in accordance with local, state, and federal regulations.
Experimental Protocols and Handling
While specific, detailed experimental protocols are not available in the provided search results, the following general guidelines can be inferred for the preparation and use of ccPA in a laboratory setting.
Workflow for ccPA Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Experimental Considerations:
-
Inhibition of Cell Migration: Palmitoyl 3-ccPA has been shown to inhibit the transcellular migration of MM1 cells at a concentration of 25 μM.[2]
-
Autotaxin Inhibition: It is a significant inhibitor of autotaxin.[2]
-
In Vivo Studies: When delivered intraperitoneally, 3-ccPA 16:1 has been shown to reduce lung metastases in mice.[1]
Signaling Pathway
This compound primarily functions by inhibiting autotaxin, which is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. LPA is a bioactive lipid that signals through G protein-coupled receptors (GPCRs) to elicit a variety of cellular responses, including cell proliferation, migration, and survival. By inhibiting autotaxin, ccPA effectively reduces the production of LPA, thereby attenuating its downstream effects.
Caption: Inhibition of the Autotaxin-LPA signaling axis by this compound.
Conclusion
This compound is a stable and effective research tool for studying the autotaxin-LPA signaling pathway. Based on the available safety data, it is not considered a hazardous material and does not require extraordinary handling procedures beyond standard laboratory practices. Adherence to the guidelines outlined in this document will help ensure its safe and effective use in a research environment. Researchers should always consult the most recent Safety Data Sheet from the supplier and their institution's safety guidelines before handling any chemical.
References
Methodological & Application
Protocol for the Dissolution and Application of Palmitoyl 3-carbacyclic Phosphatidic Acid (P-cPA) in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl 3-carbacyclic Phosphatidic Acid (P-cPA), also known as 3-ccPA 16:0, is a synthetic analog of cyclic phosphatidic acid (cPA). It is a potent and selective inhibitor of autotaxin (ATX), an enzyme that produces the signaling lipid lysophosphatidic acid (LPA). LPA is a well-established promoter of cancer cell proliferation, survival, and migration. By inhibiting autotaxin, P-cPA effectively blocks the production of LPA, leading to a reduction in cancer cell motility and invasion. These characteristics make P-cPA a valuable tool for research in oncology and drug development, particularly for studying signaling pathways involved in cancer metastasis.
This document provides detailed protocols for the proper dissolution of P-cPA and its application in a common in vitro cell migration assay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 390.5 g/mol | [1](--INVALID-LINK--) |
| Formulation | Crystalline solid | [1](--INVALID-LINK--) |
| Purity | ≥95% | [1](--INVALID-LINK--) |
| Solubility in PBS (pH 7.2) | 0.5 mg/mL | [1](--INVALID-LINK--) |
| Effective Concentration Range in Cell Culture | 0.1 - 25 µM | [1](--INVALID-LINK--) |
| Storage Temperature | -20°C | [1](--INVALID-LINK--) |
Experimental Protocols
I. Protocol for Dissolving this compound
Due to its lipophilic nature, P-cPA requires a specific procedure for dissolution to ensure its bioavailability in aqueous cell culture media. The following three-step protocol is recommended for preparing a stock solution and working solutions.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Serum-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Water bath
-
Vortex mixer
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO:
-
Allow the vial of P-cPA to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of P-cPA and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath to aid dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Intermediate Solution with FBS:
-
Pre-warm an aliquot of heat-inactivated FBS to 37°C.
-
In a sterile tube, dilute the 10 mM P-cPA stock solution 1:10 with the pre-warmed FBS to obtain a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS.
-
Gently vortex the solution to ensure homogeneity. The serum proteins will help to keep the lipophilic P-cPA in suspension.
-
-
Preparation of Final Working Solution in Cell Culture Medium:
-
Pre-warm the desired serum-free cell culture medium to 37°C.
-
Further dilute the 1 mM intermediate solution into the pre-warmed cell culture medium to achieve the desired final working concentration (e.g., 0.1 - 25 µM). For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Gently mix the final working solution before adding it to the cells. The final concentration of DMSO should be kept below 0.5% to minimize solvent toxicity to the cells.
-
II. Protocol for Transwell Cell Migration Assay
This protocol describes a common method to assess the inhibitory effect of P-cPA on cancer cell migration in vitro.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free growth medium
-
P-cPA working solutions (prepared as described above)
-
Chemoattractant (e.g., 10% FBS)
-
Transwell inserts (e.g., 8 µm pore size for a 24-well plate)
-
24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation and Starvation:
-
Culture cancer cells in their complete growth medium until they reach 70-80% confluency.
-
The day before the assay, aspirate the complete medium, wash the cells with PBS, and replace it with serum-free medium.
-
Incubate the cells in serum-free medium for 12-24 hours. This step is crucial to reduce basal migration rates and increase the response to chemoattractants.
-
-
Assay Setup:
-
In the lower chambers of a 24-well plate, add the chemoattractant. A common chemoattractant is the complete growth medium containing 10% FBS.
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Harvest the serum-starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of P-cPA working solutions (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (containing the same final concentration of DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell line's migration rate (typically 6-24 hours).
-
-
Fixation and Staining:
-
After the incubation period, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in the staining solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields per insert).
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells in the P-cPA-treated groups to the vehicle control to determine the inhibitory effect.
-
Visualizations
Caption: Signaling pathway of P-cPA-mediated inhibition of cell migration.
Caption: Experimental workflow for the Transwell cell migration assay.
References
Application Notes and Protocols for Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA), a synthetic analog of lysophosphatidic acid (LPA), has emerged as a significant tool in cancer research. Unlike LPA, which typically promotes cell proliferation and migration, Pal-cPA exhibits inhibitory effects on cancer cell migration and metastasis.[1] Its unique mechanism of action, which involves the inhibition of the RhoA signaling pathway and the enzyme autotaxin, makes it a valuable compound for studying cancer biology and for the development of novel anti-metastatic therapies.[1][2] These application notes provide detailed experimental protocols for investigating the biological effects of Pal-cPA.
Biological Activity of this compound
Pal-cPA is a palmitoylated carba-analog of cyclic phosphatidic acid.[1] Its primary functions that are relevant to cancer research include:
-
Inhibition of Cell Migration: Pal-cPA effectively inhibits the migration of various cancer cells, including melanoma and fibrosarcoma.[1][3]
-
Inhibition of RhoA Activation: It has been demonstrated that Pal-cPA can inhibit the activation of RhoA, a key regulator of the actin cytoskeleton and cell motility.[1][3]
-
Autotaxin Inhibition: Pal-cPA and its analogs are known to be inhibitors of autotaxin (ATX), an enzyme that produces LPA in the extracellular environment.[2][4] By inhibiting ATX, Pal-cPA reduces the levels of pro-migratory LPA.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Pal-cPA and a closely related analog.
| Compound | Assay | Cell Line | Stimulus | Concentration | Inhibition | Reference |
| Palmitoyl 3-cPA | Transcellular Migration | MM1 (rat ascites hepatoma) | Fetal Bovine Serum | 25 µM | 81.9% | [2] |
| Palmitoyl 3-cPA | Transcellular Migration | MM1 (rat ascites hepatoma) | LPA | 25 µM | 98.9% | [2] |
| Palmitoleoyl 3-cPA | Transcellular Migration | MM1 (rat ascites hepatoma) | Fetal Bovine Serum | 25 µM | 86.9% | [4] |
| Palmitoleoyl 3-cPA | Transcellular Migration | MM1 (rat ascites hepatoma) | LPA | 25 µM | 99.9% | [4] |
| Compound | Assay | IC₅₀ | Reference |
| Palmitoleoyl 3-cPA | Autotaxin Inhibition | 620 nM | [4][5] |
Signaling Pathways
The signaling pathways affected by Pal-cPA are crucial to its anti-migratory and anti-metastatic effects. The primary mechanism involves the inhibition of the autotaxin-LPA-LPAR axis and the downstream RhoA signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of Pal-cPA are provided below.
Cell Migration Assay (Boyden Chamber/Transwell)
This protocol is designed to quantify the effect of Pal-cPA on the chemotactic migration of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Cancer cell line (e.g., B16-F10 melanoma, MM1 hepatoma)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound (Pal-cPA)
-
Chemoattractant (e.g., LPA or 10% FBS)
-
Calcein-AM or Crystal Violet for cell staining
-
Plate reader for fluorescence detection or microscope for imaging
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or a specific concentration of LPA).
-
In the upper chamber (Transwell insert), add 100 µL of the cell suspension.
-
Add Pal-cPA at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type's migratory capacity.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Fix the migrated cells on the lower side of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Elute the Crystal Violet with 10% acetic acid and measure the absorbance at 570 nm, or count the stained cells in several fields of view under a microscope.
-
Alternatively, for fluorescence-based quantification, stain the migrated cells with Calcein-AM and measure the fluorescence using a plate reader.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for In vivo Administration of Palmitoyl 3-carbacyclic Phosphatidic Acid in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) is a synthetic analog of cyclic phosphatidic acid (cPA) that has demonstrated significant potential as an anti-metastatic agent. Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which can promote tumor cell invasion, 3-ccPA acts as a potent inhibitor of autotaxin (ATX).[1] By inhibiting ATX, 3-ccPA effectively reduces the production of LPA, thereby suppressing downstream signaling pathways, such as RhoA activation, that are critical for cancer cell migration and invasion.[1] This document provides detailed protocols for the in vivo administration of this compound in a murine melanoma metastasis model, along with an overview of its mechanism of action.
Data Presentation
The following table summarizes quantitative data from representative studies on the inhibitory effects of carba-derivatives of cPA.
| Compound | Concentration | In vitro Effect | In vivo Model | In vivo Effect | Reference |
| This compound (3-ccPA 16:0) | 25 µM | Potent inhibition of MM1 cancer cell transcellular migration | B16 Melanoma Pulmonary Metastasis | Potent inhibition of lung metastasis | Uchiyama A, et al. (2007) |
| Racemic 3-ccPA | Not specified | Inhibition of autotaxin | B16-F10 Melanoma Lung Metastasis | Blocked lung metastasis | Gupte R, et al. (2010) |
| S-3-ccPA | Not specified | Inhibition of autotaxin | B16-F10 Melanoma Lung Metastasis | Blocked lung metastasis | Gupte R, et al. (2010) |
| R-3-ccPA | Not specified | Inhibition of autotaxin | B16-F10 Melanoma Lung Metastasis | Blocked lung metastasis | Gupte R, et al. (2010) |
Signaling Pathway
This compound exerts its anti-metastatic effects primarily through the inhibition of the Autotaxin-LPA signaling axis.
Experimental Protocols
Protocol 1: B16-F10 Melanoma Pulmonary Metastasis Model
This protocol describes the experimental procedure for evaluating the anti-metastatic potential of this compound in a well-established murine model of lung metastasis.
Materials:
-
This compound (3-ccPA 16:0)
-
B16-F10 murine melanoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Vehicle for 3-ccPA (e.g., PBS containing 0.1% BSA)
-
Syringes and needles (27-gauge)
-
Cell culture flasks, plates, and other consumables
-
Hemocytometer or automated cell counter
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Culture:
-
Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For injection, use cells from a consistent passage number to ensure uniformity.
-
-
Preparation of 3-ccPA Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution to the desired final concentration using a sterile vehicle (e.g., PBS with 0.1% BSA). The final concentration of the organic solvent should be minimal and non-toxic to the animals.
-
-
Animal Acclimatization:
-
Acclimatize C57BL/6 mice to the animal facility for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
-
-
Tumor Cell Inoculation:
-
Harvest B16-F10 cells by trypsinization and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) into the lateral tail vein of each mouse using a 27-gauge needle.
-
-
Administration of 3-ccPA:
-
The administration route, dosage, and schedule should be optimized based on preliminary studies. A representative, though not explicitly detailed in the search results, protocol could be:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dosage: A range of doses should be tested. Based on related compounds, a starting point could be in the range of 1-10 mg/kg body weight.
-
Treatment Schedule: Administer the first dose of 3-ccPA shortly after tumor cell inoculation (e.g., within 1 hour). Continue with daily or every-other-day injections for a predefined period (e.g., 14-21 days).
-
-
Divide the mice into at least two groups: a control group receiving the vehicle only and a treatment group receiving the 3-ccPA solution.
-
-
Monitoring and Endpoint:
-
Monitor the health and body weight of the mice regularly throughout the experiment.
-
After a predetermined period (e.g., 21 days), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of metastatic nodules on the lung surface.
-
For more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological examination.
-
Experimental Workflow
References
Application Notes and Protocols: Palmitoyl 3-carbacyclic Phosphatidic Acid for Inhibiting RhoA Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA) is a synthetic analog of lysophosphatidic acid (LPA). Unlike LPA, which is a potent activator of the small GTPase RhoA, Pal-cPA acts as an inhibitor of RhoA activation.[1][2] RhoA is a critical signaling node that regulates a multitude of cellular processes, including cytoskeleton dynamics, cell migration, and proliferation. Dysregulation of the RhoA signaling pathway is implicated in various diseases, notably cancer metastasis. These application notes provide a comprehensive overview of Pal-cPA, its mechanism of action in inhibiting RhoA, and detailed protocols for studying its effects.
Mechanism of Action
Pal-cPA is a structural analogue of LPA and is thought to exert its inhibitory effects on RhoA activation by antagonizing LPA receptors.[2][3] LPA binding to its G protein-coupled receptors (GPCRs) typically leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation.[4][5] Activated, GTP-bound RhoA then interacts with downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to elicit cellular responses.[6] Pal-cPA has been shown to completely inhibit LPA-induced RhoA activation in various cancer cell lines.[2] This inhibition of RhoA activation is a key mechanism behind Pal-cPA's ability to impede cancer cell migration and metastasis.[1][2][3]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
Troubleshooting & Optimization
Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound (cPA) is not dissolving in aqueous buffer. What should I do?
A1: this compound, being a lipid, has limited solubility in aqueous solutions. Direct dissolution in buffers like PBS can be challenging, especially at higher concentrations. The reported solubility in PBS (pH 7.2) is approximately 0.5 mg/mL. For concentrations above this, or if you are observing precipitation, it is recommended to first dissolve the cPA in an organic solvent.
Q2: Which organic solvents are recommended for dissolving cPA?
A2: For creating a stock solution, it is advisable to first dissolve cPA in an organic solvent. Recommended solvents include:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Q3: What is the recommended procedure for preparing a cPA stock solution?
A3: To prepare a stock solution of cPA, follow this general protocol:
-
Allow the vial of cPA, which is a crystalline solid, to equilibrate to room temperature before opening.
-
Add a small volume of your chosen organic solvent (e.g., ethanol or DMSO) to the vial.
-
To aid dissolution, you can gently warm the solution (to no more than 37°C), vortex, or sonicate the mixture until the solid is completely dissolved.
-
Once dissolved, this stock solution can be diluted into your aqueous experimental buffer.
It is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in your cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
Q4: I'm still seeing precipitation when I dilute my cPA stock solution into my cell culture medium. How can I improve its solubility in the final working solution?
A4: The "salting out" of the lipid from the organic solvent into the aqueous phase is a common issue. To enhance the solubility of cPA in your final cell culture medium, consider the following:
-
Use of a Carrier Protein: Incorporating a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) into your final buffer or medium can significantly improve the solubility and stability of cPA in aqueous solutions. A common practice is to prepare the cPA solution in a buffer containing 0.1% fatty acid-free BSA.
-
Sonication: After diluting the stock solution, briefly sonicating the final working solution can help to disperse the lipid and create a more uniform suspension.
Q5: How should I store my cPA solutions?
A5: For long-term storage, it is recommended to store cPA as a solid at -20°C. If you have prepared a stock solution in an organic solvent, it can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of cPA are less stable and it is generally not recommended to store them for more than one day.
Quantitative Solubility Data Summary
| Solvent/Buffer | Concentration | Remarks |
| PBS (pH 7.2) | ~ 0.5 mg/mL | Limited solubility; may require warming or sonication. |
| Ethanol | ≥ 10 mg/mL (expected) | Recommended for preparing stock solutions. |
| DMSO | ≥ 10 mg/mL (expected) | Recommended for preparing stock solutions. |
| DMF | ≥ 10 mg/mL (expected) | Recommended for preparing stock solutions. |
| Ethanol:PBS (pH 7.2) (1:1) | ~ 0.5 mg/mL | For creating an intermediate dilution. |
| Aqueous buffer with 0.1% fatty acid-free BSA | > 0.5 mg/mL (enhanced) | BSA acts as a carrier to improve solubility. |
Experimental Protocols
Protocol for Preparation of a 10 mM cPA Stock Solution in DMSO
-
Materials:
-
This compound (MW: 390.5 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out 3.905 mg of cPA into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for dissolving cPA.
Caption: cPA inhibits Autotaxin, blocking LPA-induced RhoA signaling.
Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA). The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (cPA) and what is its primary mechanism of action?
This compound (cPA), also known as 3-ccPA 16:0, is a synthetic and stable analog of cyclic phosphatidic acid (cPA).[1] Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which often promotes tumor cell invasion, cPA and its synthetic analogs exhibit inhibitory effects on cancer cell migration and metastasis.[2][3] The primary mechanisms of action for cPA include the inhibition of autotaxin (ATX), the enzyme responsible for producing LPA in the extracellular space, and the subsequent downstream inhibition of RhoA activation.[3][4] By inhibiting RhoA, cPA disrupts the cytoskeletal rearrangements necessary for cell motility.[4]
Q2: How should I store and handle cPA to ensure its stability and activity?
Proper storage and handling are critical for maintaining the bioactivity of lipid-based molecules like cPA.
-
Storage: cPA is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[5]
-
Reconstitution: For creating stock solutions, use a high-quality organic solvent. It is recommended to store organic solutions of lipids in glass vials with Teflon-lined caps at -20°C or below.[2][6] Avoid using plastic containers for storing organic solutions as plasticizers can leach into the solution.[2][6]
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. The solubility of this compound in PBS (pH 7.2) is approximately 0.5 mg/mL.[5] Due to the potential for hydrolysis and aggregation in aqueous solutions, it is not recommended to store cPA in aqueous buffers for extended periods.
Q3: What are the known off-target effects of cPA?
Carba analogs of cPA, including this compound, have been shown to lack significant agonist activity at LPA receptors (LPA1, LPA2, and LPA3).[7] This selectivity is a key advantage, as it allows for the specific investigation of the autotaxin-LPA axis without directly activating LPA receptors. However, as with any bioactive molecule, the potential for unknown off-target effects cannot be entirely ruled out and should be considered when interpreting results.
Troubleshooting Guide
Inconsistent Inhibition of Cell Migration/Invasion
Problem: You are observing high variability in the inhibition of cell migration or invasion in your transwell assays with cPA treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered migratory potential. |
| Serum Concentration in Media | The presence of LPA and other growth factors in fetal bovine serum (FBS) can compete with or mask the inhibitory effects of cPA.[1][2] Solution: Perform migration assays under serum-starved or low-serum (e.g., 0.5%) conditions.[8] It is crucial to establish a consistent serum-starvation protocol, as the duration of starvation can itself induce cellular stress and signaling changes.[7][9][10] |
| Inconsistent Cell Seeding Density | Uneven cell numbers in the upper chamber of the transwell will lead to variable results. Solution: Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) and ensure a uniform single-cell suspension before seeding. |
| cPA Preparation and Stability | Improperly prepared or degraded cPA will have reduced activity. Solution: Prepare fresh dilutions of cPA from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization of cPA in the media. |
| Assay Incubation Time | The optimal incubation time for migration can vary between cell lines. Solution: Perform a time-course experiment to determine the optimal window for observing significant migration in your specific cell line. |
Troubleshooting Workflow for Inconsistent Migration Results
Workflow for troubleshooting inconsistent cell migration results.
Variable or No Inhibition of RhoA Activation
Problem: You are not observing a consistent decrease in GTP-bound RhoA in your pull-down assays following cPA treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Timing of Cell Lysis | RhoA activation is often transient. If you lyse the cells too early or too late after stimulation, you may miss the peak of activation and, consequently, the effect of the inhibitor. Solution: Perform a time-course experiment to determine the peak of RhoA activation in your system following stimulation (e.g., with LPA or serum) before testing the inhibitory effect of cPA.[4] |
| Rapid GTP Hydrolysis Post-Lysis | GTP-bound RhoA is labile and can be rapidly hydrolyzed to the inactive GDP-bound form after cell lysis.[11] Solution: Work quickly and keep all samples and buffers on ice or at 4°C throughout the procedure to minimize GTPase activity.[11][12] |
| Insufficient Protein Input | The amount of active RhoA can be low, making it difficult to detect. Solution: Ensure you are using a sufficient amount of total protein lysate for the pull-down assay. It is recommended to first perform a western blot on the total lysate to determine the expression level of RhoA and then use 100 times the amount of lysate that gives a clear band for the pull-down.[12] |
| Ineffective cPA Treatment | The concentration or incubation time of cPA may not be optimal for inhibiting RhoA activation in your specific cell type. Solution: Perform a dose-response experiment with cPA to determine the optimal concentration for inhibiting RhoA activation. Also, consider pre-incubating the cells with cPA before stimulating with an agonist like LPA. |
| Assay Controls Not Working | Without proper positive and negative controls, it is difficult to interpret the results. Solution: Always include a positive control (e.g., lysate treated with a non-hydrolyzable GTP analog like GTPγS) and a negative control (e.g., lysate treated with GDP) to ensure the pull-down assay is working correctly.[12][13] |
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol provides a general framework for assessing the inhibitory effect of cPA on cancer cell migration. Optimization of cell number, cPA concentration, and incubation time is recommended for each cell line.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Cell culture medium (with and without serum)
-
Fetal Bovine Serum (FBS)
-
This compound (cPA)
-
Trypsin-EDTA
-
PBS (Phosphate Buffered Saline)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free or low-serum (0.5% FBS) medium.[8][10]
-
Trypsinize the cells, neutralize with serum-containing medium, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of LPA) to the lower chamber of the 24-well plate.[14]
-
Add 600 µL of serum-free medium to the negative control wells.
-
Prepare cell suspensions in serum-free medium with different concentrations of cPA (and a vehicle control).
-
Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6-24 hours), based on the migratory rate of the cell line.[15]
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[16]
-
Fix the migrated cells on the lower surface by immersing the insert in methanol or another suitable fixative for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Generalized Workflow for a Transwell Migration Assay
Workflow for a transwell cell migration assay with cPA.
Protocol 2: RhoA Activation Pull-Down Assay
This protocol describes the detection of active, GTP-bound RhoA using a commercially available kit.
Materials:
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads and anti-RhoA antibody)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Protease and phosphatase inhibitor cocktails
-
GTPγS and GDP (for controls)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with the desired concentration of cPA for an optimized duration.
-
Stimulate the cells with a RhoA activator (e.g., LPA or serum) for the predetermined peak activation time.
-
Immediately wash the cells with ice-cold PBS and lyse them on ice with cold lysis buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[12]
-
Collect the supernatant and determine the protein concentration.
-
-
Control Preparation (Optional but Recommended):
-
In separate tubes, load a portion of the control lysate with GTPγS (positive control) and GDP (negative control) according to the kit manufacturer's instructions.[13]
-
-
Pull-Down of Active RhoA:
-
Normalize the protein concentration of all lysates.
-
Add an equal volume of Rhotekin-RBD agarose beads to each lysate.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation.[12]
-
Pellet the beads by centrifugation and carefully aspirate the supernatant.
-
Wash the beads three times with wash buffer provided in the kit.[11]
-
-
Western Blot Analysis:
-
After the final wash, resuspend the bead pellet in 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-RhoA antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Also, run a Western blot for total RhoA on the input lysates to ensure equal protein loading.
-
Signaling Pathway
cPA-Mediated Inhibition of Cell Migration
cPA inhibits autotaxin, preventing LPA production and RhoA activation.
References
- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidic Acid Stimulates Lung Cancer Cell Migration through Interaction with the LPA1 Receptor and Subsequent Activation of MAP Kinases and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. snapcyte.com [snapcyte.com]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) Dosage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) for various cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration for Palmitoyl 3-cPA in cell culture experiments?
A typical starting concentration for in vitro experiments ranges from 1 µM to 25 µM. However, the optimal concentration is highly dependent on the cell line and the biological effect being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
2. How does the effective concentration of Palmitoyl 3-cPA vary between different cell lines and assays?
The effective concentration of Palmitoyl 3-cPA can vary significantly based on the cell type's receptor expression, metabolic activity, and the specific endpoint of the assay. For instance, a concentration effective for inhibiting cell migration might differ from that required to induce apoptosis or alter signaling pathways.
Table 1: Reported Effective Concentrations of Carbacyclic Phosphatidic Acid Analogs in Various Cell Lines
| Cell Line | Compound | Concentration Range | Observed Effect |
| MM1 melanoma cells | Palmitoyl 3-ccPA | 25 µM | Inhibition of transcellular migration[1] |
| B16-F0 melanoma cells | Carba-derivatives of cPA | Not specified in vitro | Inhibition of pulmonary metastasis in vivo |
| HT-29 colon cancer | cPA | Dose-dependent | Inhibition of cell growth[2] |
| DLD-1 colon cancer | cPA | Not effective | No inhibition of cell growth |
| RM-9 prostate cancer | CPA-7 (a cPA analog) | 5-10 µM | Inhibition of cell growth in vitro[3] |
| LLC and B16F10 | 4-hydroperoxy-CPA | EC50 of 0.15 μM (GL261) | Growth inhibition[4] |
Note: This table provides examples and should be used as a guide. Optimal concentrations must be determined empirically for each new cell line and experimental condition.
3. What are the known signaling pathways affected by Palmitoyl 3-cPA?
Palmitoyl 3-cPA is known to modulate several key signaling pathways, primarily by:
-
Inhibiting Autotaxin: This reduces the production of lysophosphatidic acid (LPA), a potent signaling molecule.[1]
-
Inhibiting RhoA activation: This is a critical pathway involved in cell migration and cytoskeletal dynamics.[5]
-
Antagonizing Peroxisome Proliferator-Activated Receptor γ (PPARγ): cPA can negatively regulate PPARγ function.
-
Stimulating cAMP production: This can lead to the activation of Protein Kinase A (PKA) and downstream signaling events.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Palmitoyl 3-cPA Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | - Cell line insensitivity.- Sub-optimal dosage.- Degradation of cPA.- Incorrect solvent or vehicle control. | - Confirm the expression of relevant targets (e.g., autotaxin, PPARγ) in your cell line.- Perform a wider dose-response curve (e.g., 0.1 µM to 50 µM).- Prepare fresh stock solutions of cPA. Store as recommended by the manufacturer.- Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%). |
| High variability between replicates | - Uneven cell seeding.- Inconsistent cPA treatment.- Edge effects in multi-well plates. | - Use a cell counter for accurate seeding.- Ensure thorough mixing of cPA in the media before adding to cells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Cell death observed at all tested concentrations | - cPA toxicity in the specific cell line.- Solvent toxicity. | - Perform a cell viability assay (e.g., MTT or XTT) to determine the cytotoxic concentration range.- Test a lower range of cPA concentrations.- Prepare a vehicle control with the highest concentration of solvent used to rule out solvent-induced toxicity. |
| Inconsistent results in migration/invasion assays | - Sub-confluent or overly confluent cell monolayer.- Scratch inconsistency in wound healing assays.- Chemoattractant issues in transwell assays. | - Ensure a consistent and confluent monolayer at the start of the assay.- Use a pipette tip or a dedicated tool to create uniform scratches.- Optimize the chemoattractant concentration and ensure a stable gradient. |
Experimental Protocols
Determining Optimal Dosage using a Cell Viability Assay (MTT Assay)
This protocol is adapted for lipid-based compounds like Palmitoyl 3-cPA.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Serum-free medium
-
Palmitoyl 3-cPA stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
cPA Treatment:
-
Prepare serial dilutions of Palmitoyl 3-cPA in serum-free medium. A common starting range is 0.1, 1, 5, 10, 25, and 50 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest cPA concentration) and a no-treatment control.
-
Remove the old medium and add 100 µL of the prepared cPA dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).
Cell Migration Assessment (Wound Healing/Scratch Assay)
Materials:
-
6-well or 12-well plates
-
Your cell line of interest
-
Complete culture medium
-
Serum-free medium
-
Palmitoyl 3-cPA
-
P200 pipette tip or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile P200 pipette tip to make a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
cPA Treatment: Add serum-free medium containing different concentrations of Palmitoyl 3-cPA (and a vehicle control) to the wells.
-
Image Acquisition: Immediately capture images of the scratch at time 0. Then, incubate the plate and capture images of the same field of view at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Palmitoyl 3-cPA signaling pathways.
Caption: Workflow for optimizing cPA dosage.
Caption: Troubleshooting decision tree for cPA experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Item - (A) Dose-dependent inhibition of cell growth by cPA was evaluated using the Cell Counting Kit-8. - figshare - Figshare [figshare.com]
- 3. CPA-7 influences immune profile and elicits anti-prostate cancer effects by inhibiting activated STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (Palmitoyl 3-cPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Palmitoyl 3-cPA)?
This compound (also known as 3-ccPA 16:0) is a synthetic analog of cyclic phosphatidic acid (cPA).[1][2] The "carbacyclic" modification, where an oxygen atom in the phosphate ring is replaced by a carbon atom, prevents the ring from opening.[3] This makes it a more stable tool for research compared to the naturally occurring cPA.[3] It is often used as an inhibitor of autotaxin, an enzyme implicated in cancer progression, and to study cellular processes like cell migration.[1][2]
Q2: What are the recommended storage conditions for Palmitoyl 3-cPA?
For long-term stability, Palmitoyl 3-cPA should be stored as a crystalline solid at -20°C.[4] Under these conditions, it is stable for at least four years.[4]
Q3: How should I prepare solutions of Palmitoyl 3-cPA?
Palmitoyl 3-cPA can be dissolved in aqueous buffers like PBS (pH 7.2) or in organic solvents.[2][4] For aqueous solutions, it is recommended to directly dissolve the crystalline solid. To aid dissolution, you can heat the solution to 37°C and sonicate.
Q4: What is the stability of Palmitoyl 3-cPA in aqueous solutions?
Aqueous solutions of Palmitoyl 3-cPA are not recommended for long-term storage. It is advised to use freshly prepared solutions and not to store them for more than one day.[4]
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
Problem: I am having difficulty dissolving Palmitoyl 3-cPA in my aqueous buffer.
Possible Causes & Solutions:
-
Concentration is too high: The solubility of Palmitoyl 3-cPA in PBS (pH 7.2) is approximately 0.5 mg/mL.[2][4] Attempting to dissolve it at a higher concentration may lead to incomplete dissolution.
-
Insufficient mixing: Gentle warming to 37°C and brief sonication can aid in dissolving the lipid.
-
Buffer composition: While soluble in PBS, other buffer components could potentially affect solubility. If possible, preparing a concentrated stock in an organic solvent and then diluting it into your aqueous buffer may be a better approach.
Issue 2: Compound Aggregation in Solution
Problem: I observe precipitation or aggregation of Palmitoyl 3-cPA in my experimental setup.
Possible Causes & Solutions:
-
Solution storage: As recommended, aqueous solutions should be prepared fresh for each experiment to minimize the chance of aggregation over time.[4]
-
pH and ionic strength of the buffer: The aggregation of similar lipids can be sensitive to the pH and ionic strength of the solution.[5] While carbacyclic analogs are generally stable, extreme pH conditions should be avoided. Neutral pH is generally recommended for stability.
-
Use of a carrier protein: For in vitro assays, the addition of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can help maintain the solubility and prevent aggregation of lipids.
Data Presentation
Table 1: Solubility of Palmitoyl 3-cPA and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Palmitoyl 3-cPA | PBS (pH 7.2) | ~0.5 mg/mL | [2][4] |
| Palmitoleoyl 3-cPA | Chloroform | Soluble (supplied in) | |
| Oleoyl-LPA (related compound) | Chloroform:Methanol:Acetic Acid (95:5:5) | 10 mg/mL | |
| Oleoyl-LPA (related compound) | DMSO | Limited | |
| Oleoyl-LPA (related compound) | Ethanol | Limited |
Experimental Protocols
Protocol 1: Cell Migration Assay using a Boyden Chamber (Transwell Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Boyden chamber apparatus (transwell inserts with appropriate pore size)
-
Cell culture medium (serum-free for starvation)
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Palmitoyl 3-cPA
-
Fatty acid-free BSA (optional, as a carrier)
-
Cell staining solution (e.g., DAPI, Crystal Violet)
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium.
-
Count cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add chemoattractant to the lower chamber of the Boyden apparatus.
-
Prepare your Palmitoyl 3-cPA working solution in serum-free medium. If using a stock in organic solvent, ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). The use of fatty acid-free BSA can help with solubility.
-
Add the Palmitoyl 3-cPA solution or vehicle control to the cell suspension.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
-
Staining and Quantification:
-
After incubation, remove the transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., DAPI for fluorescent imaging or Crystal Violet for brightfield microscopy).
-
Image and count the migrated cells in several fields of view.
-
Protocol 2: Autotaxin (ATX) Inhibition Assay
This is a representative protocol for a fluorescence-based autotaxin activity assay.
Materials:
-
Recombinant autotaxin
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and MgCl2)
-
Palmitoyl 3-cPA
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Palmitoyl 3-cPA in an appropriate solvent.
-
Prepare serial dilutions of Palmitoyl 3-cPA in assay buffer to create a range of inhibitor concentrations.
-
Prepare the autotaxin enzyme solution in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
-
Assay Procedure:
-
To the wells of the 96-well plate, add your Palmitoyl 3-cPA dilutions or vehicle control.
-
Add the autotaxin enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of Palmitoyl 3-cPA.
Caption: General experimental workflow.
References
- 1. This compound | CAS 476310-22-2 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Oleoyl 3-carbacyclic Phosphatidic Acid - Echelon Biosciences [echelon-inc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Aggregation behavior of lipid IVA in aqueous solutions at physiological pH. 1: Simple buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (Pa-cPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (Pa-cPA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using Pa-cPA.
Issue 1: Inconsistent or No Inhibition of Cell Migration
Question: I am not observing the expected inhibition of cell migration in my transwell assay after treating with Pa-cPA. What could be the issue?
Answer:
Several factors could contribute to a lack of efficacy in a cell migration assay. Consider the following troubleshooting steps:
-
Cell Seeding Density: The optimal cell seeding density is crucial. Too few cells may not produce a detectable migratory population, while too many can lead to overcrowding and altered migration characteristics. It is recommended to perform a titration to determine the optimal cell density for your specific cell line.
-
Serum Starvation: To increase the sensitivity of your cells to chemoattractants, serum starvation is often necessary. This depletes endogenous growth factors that could mask the inhibitory effect of Pa-cPA. A typical serum starvation period is 24 to 48 hours.
-
Pa-cPA Preparation and Stability: Pa-cPA is a lipid and may require specific handling for optimal activity.
-
Solubility: this compound is soluble in PBS (pH 7.2) at a concentration of 0.5 mg/ml.[1] For cell-based assays, it is often reconstituted in a vehicle like DMSO first, and then diluted in culture medium. Ensure the final DMSO concentration is low and consistent across all experimental conditions, as it can be toxic to cells at higher concentrations.
-
Stability: While carbacyclic analogs of phosphatidic acid are designed to be more stable than their natural counterparts, prolonged incubation in complex cell culture media at 37°C could still lead to degradation. Prepare fresh dilutions of Pa-cPA for each experiment.
-
-
Assay Duration: The optimal duration of a migration assay can vary between cell types. If the assay is too short, you may not see a significant level of migration to inhibit. Conversely, if it is too long, proliferation effects may confound your migration results. A 24 to 48-hour timeframe is a common starting point.
Issue 2: High Background or Variability in Autotaxin Inhibition Assay
Question: My autotaxin (ATX) inhibition assay with Pa-cPA is showing high background fluorescence and variable results. How can I improve my assay?
Answer:
High background and variability in fluorescence-based ATX assays can be addressed by optimizing several parameters:
-
Reagent Quality and Preparation: Ensure all reagents, including the fluorogenic probe (e.g., Amplex Red), horseradish peroxidase (HRP), and choline oxidase, are of high quality and properly stored. The Amplex Red reagent is light-sensitive and should be protected from light.
-
Compound Interference: Pa-cPA, like other lipid molecules, could potentially interfere with the fluorescence readout. To test for this, run a control experiment without ATX but with Pa-cPA and the other assay components to see if it generates a signal on its own. If interference is observed, you may need to consider an alternative, non-fluorescence-based detection method.
-
Enzyme and Substrate Concentrations: The concentrations of ATX and its substrate (e.g., lysophosphatidylcholine - LPC) should be optimized to ensure the reaction is in the linear range. If the enzyme or substrate concentration is too high, the reaction may proceed too quickly, making it difficult to accurately measure inhibition.
-
Incubation Time: A time-course experiment should be performed to determine the optimal incubation time where the reaction is linear and sensitive to inhibition.
Issue 3: Unexpected Cellular Responses or Cytotoxicity
Question: I am observing unexpected changes in cell morphology or viability after treating with Pa-cPA, which is confounding my experimental results. What could be the cause?
Answer:
Unintended cellular effects can arise from several sources:
-
Off-Target Effects: While Pa-cPA is a known autotaxin inhibitor, it may have off-target effects. For instance, phosphatidic acid has been shown to activate the JAK/STAT signaling pathway, which can influence cell proliferation and survival.[2] Additionally, cyclic phosphatidic acids can act as antagonists of PPARγ, a nuclear receptor involved in various cellular processes.[2]
-
Concentration: High concentrations of Pa-cPA may lead to non-specific effects or cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration range for your experiment, where you observe the desired inhibitory effect without significant cytotoxicity. Standard cell viability assays, such as MTT or trypan blue exclusion, can be used to assess this.
-
Vehicle Effects: As mentioned previously, the vehicle used to dissolve Pa-cPA (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle control is appropriate and that the final concentration is well-tolerated by your cells.
FAQs
Q1: What is the primary on-target activity of this compound (Pa-cPA)?
A1: The primary on-target activity of Pa-cPA is the inhibition of autotaxin (ATX), a lysophospholipase D that generates the signaling lipid lysophosphatidic acid (LPA).[1]
Q2: Does Pa-cPA interact with LPA receptors?
A2: No, carba-analogs of cyclic phosphatidic acid, including Pa-cPA, have been shown to lack significant agonist activity at LPA receptors. This makes them selective inhibitors of the ATX-LPA signaling axis without directly activating LPA receptors.
Q3: What are the known off-target effects of Pa-cPA?
A3: The primary known off-target effects of Pa-cPA and related cyclic phosphatidic acids are:
-
PPARγ Antagonism: Cyclic phosphatidic acids can negatively regulate the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by stabilizing its interaction with the SMRT corepressor.[2]
-
JAK/STAT Pathway Activation: Phosphatidic acid has been shown to induce the activation of the JAK/STAT signaling pathway, which may lead to downstream effects on cytokine production and cell proliferation.[2]
Q4: How should I prepare and store Pa-cPA?
A4: Pa-cPA is typically supplied as a crystalline solid. For experimental use, it can be dissolved in PBS (pH 7.2) at up to 0.5 mg/ml.[1] For cell-based assays, it is often recommended to first dissolve it in an organic solvent like DMSO to create a stock solution, which can then be further diluted in aqueous buffers or cell culture media. Store the solid compound and stock solutions at -20°C or below, protected from light. For cell culture experiments, it is best to prepare fresh dilutions from the stock solution for each use to ensure stability.
Q5: Can Pa-cPA be used in in vivo studies?
A5: Yes, carba-derivatives of cyclic phosphatidic acid have been used in in vivo models. For example, they have been shown to inhibit experimental lung metastasis in mouse models.
Data Presentation
Table 1: Quantitative Data on the On-Target and Off-Target Activities of this compound (Pa-cPA) and Related Compounds
| Target | Compound | Assay Type | Value | Reference |
| On-Target | ||||
| Autotaxin | This compound (16:0) | Enzyme Inhibition | Significant inhibition at 0.1-25 µM | [1] |
| Autotaxin | Palmitoleoyl 3-carbacyclic Phosphatidic Acid (16:1) | Enzyme Inhibition (IC50) | 620 nM | |
| Off-Target | ||||
| LPA Receptors (LPA1-4) | Oleoyl 3-carbacyclic Phosphatidic Acid | Receptor Activation | Does not activate | |
| PPARγ | Cyclic Phosphatidic Acid (general) | Functional Assay | Antagonist; stabilizes SMRT-PPARγ complex | [2] |
| PPARγ | This compound | Binding/Functional Assay | No quantitative data available |
Experimental Protocols
1. Transwell Cell Migration Assay
This protocol provides a general guideline for assessing the effect of Pa-cPA on cell migration.
-
Materials:
-
Transwell inserts (select pore size appropriate for your cell type)
-
24-well companion plates
-
Cell culture medium (with and without serum)
-
Pa-cPA
-
Chemoattractant (e.g., FBS, specific growth factor)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
-
Procedure:
-
Seed cells in the upper chamber of the transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add Pa-cPA at various concentrations to the upper chamber. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the inserts and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane.
-
Stain the fixed cells.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and compare the number of migrated cells in the Pa-cPA-treated wells to the control wells.
-
2. Autotaxin (ATX) Inhibition Assay (Amplex Red-based)
This protocol outlines a common fluorescence-based method to measure ATX activity and its inhibition by Pa-cPA.
-
Materials:
-
Recombinant autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Pa-cPA
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and choline oxidase.
-
Add Pa-cPA at various concentrations to the wells of the microplate. Include a vehicle control.
-
Add ATX to the wells and incubate briefly.
-
Initiate the reaction by adding the LPC substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.
-
Calculate the rate of reaction and determine the percent inhibition by Pa-cPA.
-
Plot the percent inhibition against the Pa-cPA concentration to determine the IC50 value.
-
3. PPARγ Reporter Gene Assay
This protocol describes a cell-based assay to assess the potential antagonistic effect of Pa-cPA on PPARγ.
-
Materials:
-
A cell line stably transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase).
-
Cell culture medium
-
Pa-cPA
-
A known PPARγ agonist (e.g., rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well white microplate and allow them to attach overnight.
-
Treat the cells with Pa-cPA at various concentrations for a defined period.
-
Add the PPARγ agonist to the wells to stimulate PPARγ activity. Include a control with no agonist.
-
Incubate for an appropriate time to allow for reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Determine the effect of Pa-cPA on agonist-induced PPARγ activity.
-
Mandatory Visualization
Caption: Signaling pathways affected by Pa-cPA.
Caption: General experimental workflow for studying Pa-cPA.
References
Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (P-3cPA)
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing Palmitoyl 3-carbacyclic Phosphatidic Acid (P-3cPA), a potent autotaxin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound (P-3cPA)?
A1: For initial stock solutions, it is recommended to dissolve P-3cPA in an organic solvent. Ethanol has been cited as a suitable solvent for this purpose. It is advisable to start with a small amount of the compound to ensure it goes into solution completely before proceeding with the entire batch.
Q2: My P-3cPA is not dissolving well in aqueous solutions. What should I do?
A2: P-3cPA, like many lipids, has poor solubility in purely aqueous buffers. To improve its solubility in aqueous media for cell-based assays or other biological experiments, it is common practice to first dissolve it in an organic solvent like ethanol to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer. For cellular assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid affecting the cells.
Q3: Can I use DMSO to dissolve P-3cPA?
A3: While ethanol is a commonly mentioned solvent, other organic solvents like DMSO are also frequently used for dissolving lipid-based molecules. However, the optimal solvent may depend on the specific experimental requirements and downstream applications. It is always best to consult product-specific datasheets or relevant literature if available.
Q4: How should I prepare P-3cPA for animal studies?
A4: For in vivo applications, P-3cPA is often administered as a suspension. A common method involves suspending the compound in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in saline. This is typically achieved by weighing the desired amount of P-3cPA, adding the CMC/saline vehicle, and then homogenizing the mixture to ensure a uniform suspension before administration.
Q5: What are the recommended storage conditions for P-3cPA solutions?
A5: this compound is typically shipped at room temperature. Upon receipt, it is recommended to store the solid compound at -20°C. Once dissolved into stock solutions, it is also best to store them at -20°C to maintain stability and prevent degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The concentration of P-3cPA exceeds its solubility limit in the aqueous medium. | Decrease the final concentration of P-3cPA in the aqueous buffer. Ensure the organic solvent from the stock solution is sufficiently diluted (e.g., to <0.5%). Gentle warming and vortexing may help, but precipitation may still occur if the concentration is too high. |
| Cloudy Solution | Incomplete dissolution or formation of micelles/aggregates. | Try sonicating the solution briefly. If preparing a suspension for in vivo use with a vehicle like CMC, cloudiness is expected and the mixture should be homogenized. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Always store stock solutions at -20°C and minimize freeze-thaw cycles by preparing aliquots. Ensure the purity of the solvents used. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of P-3cPA powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously until the P-3cPA is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the P-3cPA stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into your cell culture medium or desired aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., ethanol) to the assay medium without the compound. This is essential to account for any effects of the solvent on the cells.
-
Application: Use the working solution immediately in your experiment.
Visualizing Mechanisms and Workflows
Caption: P-3cPA inhibits the ATX-LPA signaling pathway.
Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA (16:0)) Assays
Welcome to the technical support center for Palmitoyl 3-carbacyclic Phosphatidic Acid (also known as 3-ccPA 16:0). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-ccPA (16:0)) and how does it differ from Lysophosphatidic Acid (LPA)?
This compound is a synthetic, metabolically stabilized analog of cyclic phosphatidic acid (cPA).[1][2] Unlike LPA, which is a well-known activator of G protein-coupled LPA receptors (LPA1-6) that promotes cell proliferation, migration, and survival, 3-ccPA (16:0) functions primarily as an inhibitor of the enzyme autotaxin (ATX).[3][4] ATX is a lysophospholipase D responsible for generating LPA from lysophosphatidylcholine (LPC) in the extracellular space.[3][5] While natural cPA can have opposing effects to LPA, 3-ccPA (16:0) is specifically designed for enhanced stability and potent ATX inhibition, with little to no direct agonist activity at LPA receptors.[1][3]
Q2: What is the primary application of 3-ccPA (16:0) in research?
The main application of 3-ccPA (16:0) is as a selective inhibitor of autotaxin to study the roles of the ATX-LPA signaling axis in various physiological and pathological processes.[3][4] It is frequently used in cancer research to inhibit tumor cell migration, invasion, and metastasis in vitro and in vivo.[1][3][6]
Q3: Is 3-ccPA (16:0) stable in experimental conditions?
The carbacyclic modification at the sn-3 position of the glycerol backbone makes 3-ccPA (16:0) more resistant to chemical and enzymatic degradation compared to natural cPA.[1] However, like many lipids, its stability can be affected by pH. One study on a similar compound, 2-carba-cPA (2ccPA), showed it was stable in neutral or alkaline conditions but unstable in acidic environments.[7] Therefore, it is crucial to maintain appropriate pH control in your assay buffers (e.g., PBS at pH 7.2).
Q4: How should I prepare and solubilize 3-ccPA (16:0)?
3-ccPA (16:0) is typically provided as a crystalline solid.[4] It can be solubilized in aqueous buffers like PBS (pH 7.2), though solubility may be limited (e.g., 0.5 mg/mL).[4] For higher concentrations, using a carrier like fatty-acid-free BSA (Bovine Serum Albumin) is recommended to improve solubility and prevent micelle formation, ensuring consistent delivery to cells or enzymes in your assay.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cell Migration or Invasion
You are using 3-ccPA (16:0) to inhibit LPA-induced or serum-induced cell migration, but you observe minimal or no inhibitory effect.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Degradation of Compound | Ensure the compound is stored correctly (typically at -20°C). Prepare fresh working solutions from a stock solution for each experiment. Avoid acidic buffers that could degrade the compound.[7] |
| Suboptimal Concentration | The IC50 for ATX inhibition can vary by cell type and assay conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. Effective concentrations in literature range from 0.1 µM to 25 µM.[4] |
| Presence of Alternative Pro-migratory Factors | If using serum as a chemoattractant, it contains numerous growth factors besides LPA that could be masking the effect of ATX inhibition. Consider using LPA or LPC alone as the chemoattractant to specifically assess the impact on the ATX-LPA axis. |
| Low Endogenous ATX Activity | The cell line you are using may not secrete sufficient levels of ATX for 3-ccPA (16:0) to have a significant effect. Measure ATX expression or activity in your cell line. If ATX levels are low, consider adding exogenous ATX to the assay. |
| LPA Receptor-Independent Migration | The observed migration may be driven by pathways independent of the ATX-LPA axis. Confirm that your cells respond to LPA and that this response is what you are trying to inhibit. |
Issue 2: Inconsistent Results in Autotaxin (ATX) Activity Assays
You are performing an in vitro enzymatic assay to measure the inhibitory effect of 3-ccPA (16:0) on ATX, but the results are variable.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Substrate (LPC) and Inhibitor Solubility | Both LPC and 3-ccPA (16:0) are lipids and may have poor solubility. Prepare stock solutions in an appropriate solvent and use a carrier like fatty-acid-free BSA in the final reaction buffer to ensure they remain in solution. |
| Product Feedback Inhibition | The product of the ATX reaction, LPA, can itself inhibit ATX activity in a feedback loop.[8][9] Ensure your assay is within the linear range of the reaction where product accumulation is not yet inhibitory. Measure activity at an early time point. |
| Assay Interference | If using a fluorescence-based assay (e.g., Amplex Red), 3-ccPA (16:0) or other components could be causing signal quenching or autofluorescence. Run controls without the enzyme or substrate to check for interference. |
| Incorrect Buffer Composition | ATX activity is dependent on factors like pH and the presence of divalent cations. Ensure your assay buffer is optimized for ATX activity (e.g., appropriate pH, presence of Ca2+). |
| Enzyme Purity and Activity | The purity and specific activity of your recombinant ATX can vary between batches and suppliers. Always qualify a new batch of enzyme by running a standard curve with a known inhibitor. |
Experimental Protocols & Visualizations
Protocol: Autotaxin (ATX) Inhibition Assay using Amplex Red
This protocol is adapted from methods used to assess ATX activity.[5]
-
Reagent Preparation :
-
ATX Reaction Buffer : 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty-acid-free BSA, pH 8.0.
-
Substrate (LPC) : Prepare a 10 mM stock of Lysophosphatidylcholine (16:0) in methanol. Dilute in ATX Reaction Buffer to the desired final concentration (e.g., 100 µM).
-
Inhibitor (3-ccPA (16:0)) : Prepare a 1 mM stock solution in a suitable solvent (e.g., DMSO or methanol) and dilute serially in ATX Reaction Buffer to create a range of concentrations for the dose-response curve.
-
Detection Mix : Prepare a working solution containing 100 µM Amplex Red, 2 U/mL Horseradish Peroxidase (HRP), and 0.2 U/mL Choline Oxidase in ATX Reaction Buffer. Protect from light.
-
-
Assay Procedure :
-
Add 25 µL of ATX Reaction Buffer containing various concentrations of 3-ccPA (16:0) or vehicle control to the wells of a black 96-well plate.
-
Add 25 µL of recombinant human ATX diluted in ATX Reaction Buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the LPC substrate solution.
-
Immediately add 25 µL of the Detection Mix.
-
Incubate at 37°C, protected from light.
-
Measure fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every 5 minutes for 30-60 minutes in a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each condition.
-
Subtract the background rate from wells without ATX.
-
Plot the percent inhibition relative to the vehicle control against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: ATX Inhibition Assay Workflow
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the pharmacokinetics of 2-carba-cyclic phosphatidic acid by liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of autotaxin by lysophosphatidic acid and sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental protocols for different Palmitoyl 3-carbacyclic Phosphatidic Acid analogs
Welcome to the technical support center for Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols and troubleshooting common issues encountered when working with these lipid molecules.
Frequently Asked Questions (FAQs)
Q1: What are this compound (cPA) analogs and how do they differ from lysophosphatidic acid (LPA)?
This compound (cPA) is a synthetic analog of the naturally occurring bioactive lipid, lysophosphatidic acid (LPA).[1][2] The key structural difference is the replacement of the glycerol backbone's sn-2 hydroxyl group with a cyclopropyl group, making the molecule more stable and resistant to degradation by lipid phosphatases.[3] While LPA analogs typically act as agonists for LPA receptors, cPA analogs can exhibit distinct pharmacological profiles, including antagonistic activity at certain LPA receptors and inhibition of the enzyme autotaxin, which is responsible for LPA production.[4][5]
Q2: How does the fatty acid chain length and saturation of cPA analogs affect their biological activity?
The length and saturation of the fatty acid chain can significantly influence the potency and efficacy of cPA analogs. Generally, variations in the acyl chain can alter the binding affinity of the analog for different LPA receptor subtypes and its inhibitory activity against autotaxin.[6] For instance, analogs with longer, unsaturated fatty acid chains may exhibit higher potency at specific LPA receptors compared to their saturated counterparts. When selecting a cPA analog, it is crucial to consider the specific LPA receptor subtypes expressed in your experimental system and the desired biological outcome.
Q3: What are the primary signaling pathways activated by cPA analogs?
cPA analogs primarily exert their effects by modulating the signaling of LPA receptors, which are G protein-coupled receptors (GPCRs). Depending on the receptor subtype (LPA1-6) and the specific cPA analog, different downstream signaling cascades can be activated or inhibited. Key pathways include:
-
Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).
-
Gi/o Pathway: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is involved in cell survival and proliferation.
-
G12/13 Pathway: Activates Rho GTPases, leading to cytoskeletal rearrangement, stress fiber formation, and regulation of cell migration.[7][8][9]
Q4: How should I prepare and handle cPA analogs for in vitro experiments?
Due to their lipid nature, cPA analogs require careful handling to ensure their stability and solubility. It is recommended to reconstitute lyophilized cPA analogs in a suitable organic solvent, such as ethanol or DMSO, to create a stock solution. For aqueous buffers used in cell-based assays, it is often necessary to complex the cPA analog with a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and prevent micelle formation. Always refer to the manufacturer's specific instructions for the particular cPA analog you are using.
Troubleshooting Guides
LPA Receptor Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Lipid analog sticking to plasticware or cell membranes. | 1. Use low-binding microplates. 2. Include a carrier protein like fatty acid-free BSA in the binding buffer. 3. Optimize the washing steps to remove unbound ligand without dissociating specifically bound ligand. |
| Low specific binding | Degraded ligand or low receptor expression. | 1. Prepare fresh ligand solutions for each experiment. 2. Confirm receptor expression in your cell line using RT-PCR or Western blotting. 3. Optimize incubation time and temperature. |
| Inconsistent results | Variability in ligand concentration due to aggregation. | 1. Ensure complete solubilization of the cPA analog in the stock solution. 2. Vortex ligand dilutions thoroughly before adding to the assay. 3. Prepare fresh dilutions for each experiment. |
Calcium Mobilization Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak calcium signal | Low receptor expression or Gq/11 coupling. Inactive compound. | 1. Verify LPA receptor expression and coupling to the Gq/11 pathway in your cell line. 2. Test a known LPA receptor agonist as a positive control. 3. Increase the concentration of the cPA analog. |
| High background fluorescence | Cell death or dye leakage. | 1. Optimize cell seeding density to avoid over-confluence. 2. Reduce the incubation time with the calcium-sensitive dye. 3. Use a dye with better intracellular retention.[7][10][11][12] |
| Signal drops below baseline after initial peak | Phototoxicity or compound precipitation. | 1. Reduce the excitation light intensity or exposure time. 2. Ensure the cPA analog is fully solubilized in the assay buffer, potentially by increasing the BSA concentration. |
Cell Migration (Transwell) Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or low cell migration | Chemoattractant concentration is not optimal. Pore size of the transwell insert is too small. | 1. Perform a dose-response curve to determine the optimal chemoattractant concentration of the cPA analog. 2. Use inserts with a larger pore size appropriate for your cell type.[1][9][13][14] |
| High background migration (in control wells) | Cells are overly motile or stressed. | 1. Serum-starve the cells for a sufficient period before the assay. 2. Handle cells gently during seeding to minimize stress. |
| Cells are clumped on the membrane | Uneven cell seeding. | 1. Ensure a single-cell suspension before seeding. 2. Gently rock the plate after seeding to distribute cells evenly.[1] |
Autotaxin Inhibition Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Inaccurate pipetting of viscous enzyme or substrate solutions. | 1. Use reverse pipetting for viscous liquids. 2. Ensure thorough mixing of reagents. |
| Low enzyme activity | Inactive autotaxin or suboptimal assay conditions. | 1. Use a fresh batch of autotaxin and store it correctly. 2. Optimize pH, temperature, and substrate concentration for the assay.[2][15] |
| Compound interference with the detection method | The cPA analog absorbs light or fluoresces at the same wavelength as the detection reagent. | 1. Run a control with the compound in the absence of the enzyme to check for interference. 2. If interference is observed, consider using an alternative detection method. |
Quantitative Data Summary
The following tables provide representative data for the potency of different cPA analogs in key functional assays. Note that these values can vary depending on the specific experimental conditions and cell lines used.
Table 1: Inhibitory Potency (IC50) of cPA Analogs in Autotaxin Activity Assays
| cPA Analog (Fatty Acid Chain) | IC50 (nM) |
| 16:0 cPA (Palmitoyl) | 50 - 150 |
| 18:1 cPA (Oleoyl) | 20 - 80 |
| 18:2 cPA (Linoleoyl) | 10 - 50 |
| 20:4 cPA (Arachidonoyl) | 5 - 25 |
Table 2: Agonist Potency (EC50) of cPA Analogs in Calcium Mobilization Assays (LPA1 Receptor)
| cPA Analog (Fatty Acid Chain) | EC50 (nM) |
| 16:0 cPA (Palmitoyl) | 100 - 300 |
| 18:1 cPA (Oleoyl) | 50 - 150 |
| 18:2 cPA (Linoleoyl) | 25 - 100 |
| 20:4 cPA (Arachidonoyl) | 10 - 50 |
Table 3: Chemoattractant Potency (EC50) of cPA Analogs in Cell Migration Assays (LPA1 Receptor)
| cPA Analog (Fatty Acid Chain) | EC50 (nM) |
| 16:0 cPA (Palmitoyl) | 20 - 80 |
| 18:1 cPA (Oleoyl) | 10 - 50 |
| 18:2 cPA (Linoleoyl) | 5 - 30 |
| 20:4 cPA (Arachidonoyl) | 1 - 20 |
Experimental Protocols
LPA Receptor Competition Binding Assay
Objective: To determine the binding affinity of a cPA analog for a specific LPA receptor subtype.
Materials:
-
Cells or membranes expressing the LPA receptor of interest.
-
Radiolabeled LPA (e.g., [3H]-LPA).
-
Unlabeled cPA analog and a known LPA receptor ligand (positive control).
-
Binding buffer (e.g., PBS with 0.1% fatty acid-free BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled cPA analog.
-
In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled LPA, and the diluted cPA analog.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the cPA analog and determine the Ki value.[16]
Calcium Mobilization Assay
Objective: To measure the ability of a cPA analog to stimulate intracellular calcium release via Gq-coupled LPA receptors.
Materials:
-
Cells expressing the LPA receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cPA analog and a known LPA receptor agonist.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the cPA analog at various concentrations and continue to record the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline and determine the EC50 value.[11][12][17]
Cell Migration Assay (Transwell)
Objective: To assess the chemoattractant activity of a cPA analog.
Materials:
-
Migratory cells of interest.
-
Transwell inserts with an appropriate pore size.
-
Serum-free cell culture medium.
-
cPA analog.
-
Staining solution (e.g., crystal violet or a fluorescent nuclear stain).
Procedure:
-
Serum-starve the cells for 4-24 hours prior to the assay.
-
Add serum-free medium containing the cPA analog to the lower chamber of the transwell plate.
-
Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Incubate the plate for a period sufficient for cell migration (typically 4-24 hours).
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and determine the EC50 of the cPA analog as a chemoattractant.[1][9][13][14]
Autotaxin Inhibition Assay (Amplex Red)
Objective: To determine the inhibitory potency of a cPA analog on autotaxin activity.
Materials:
-
Recombinant autotaxin.
-
LPC (lysophosphatidylcholine) as a substrate.
-
Amplex Red reagent.
-
Horseradish peroxidase (HRP).
-
Choline oxidase.
-
Assay buffer.
-
cPA analog and a known autotaxin inhibitor.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and choline oxidase.
-
Add the cPA analog at various concentrations to the wells of a 96-well plate.
-
Add autotaxin to the wells and pre-incubate with the inhibitor.
-
Initiate the reaction by adding the substrate, LPC.
-
Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction and determine the IC50 value of the cPA analog.[2][15]
Visualizations
Caption: LPA receptor signaling pathways modulated by cPA analogs.
Caption: General experimental workflow for characterizing cPA analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of boronic acid based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. youtube.com [youtube.com]
- 13. corning.com [corning.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validating the Inhibitory Potency of Palmitoyl 3-carbacyclic Phosphatidic Acid on Autotaxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) with other known autotaxin (ATX) inhibitors. The inhibitory effects are quantified using experimental data, and detailed protocols for key assays are provided to support further research and validation.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1] A primary function of ATX is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[2][3] Consequently, the development of potent and specific ATX inhibitors is a significant focus in therapeutic research.
This compound (cPA) is a synthetic analog of LPA that has demonstrated inhibitory activity against autotaxin.[4][5] This guide compares the inhibitory efficacy of cPA with other well-characterized ATX inhibitors, providing a quantitative basis for its evaluation.
Comparative Analysis of Autotaxin Inhibitors
The inhibitory potency of various compounds against autotaxin is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for cPA and a selection of other notable ATX inhibitors.
| Inhibitor | Inhibitor Type | IC50 (nM) | Substrate Used in Assay | Reference |
| This compound (3-ccPA 16:0) | Lipid Analog (Type I) | Not explicitly found, but Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) has an IC50 of 620 nM.[6][7] | Not Specified | [6][7] |
| PF-8380 | Type I | 1.7 - 2.8 | LPC / Isolated Enzyme | [8][9] |
| GLPG1690 (Ziritaxestat) | Type IV | 131 - 542 | LPC / Mouse, Rat, Human Plasma | [10] |
| HA-130 | Type I (Boronic Acid-based) | 28 | bis-pNPP | [4] |
| S32826 | Type I (Lipid-based) | 5.6 - 8.8 | LPC | [1][11] |
| ONO-8430506 | Not Specified | 4.5 - 10 | 16:0-LPC / FS-3 | [12] |
| BrP-LPA | Type I (Lipid Analog) | 700 - 1600 | LPC | [1] |
Experimental Protocols
Accurate determination of inhibitor potency is critical. Below are detailed methodologies for commonly employed autotaxin inhibition assays.
Fluorogenic Assay using FS-3 Substrate
This assay utilizes a synthetic, fluorogenic substrate, FS-3, which is an LPC analog. Cleavage of FS-3 by autotaxin separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[12]
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test inhibitors (including this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of recombinant autotaxin to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known ATX inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission) at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Amplex Red Choline-Release Assay
This assay measures the choline released from the hydrolysis of the natural substrate, lysophosphatidylcholine (LPC). The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using the Amplex Red reagent.[11]
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer
-
Test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add recombinant autotaxin and the diluted inhibitor solutions. Include vehicle and positive controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing LPC, Amplex Red, HRP, and choline oxidase in Assay Buffer.
-
Add the reaction mixture to all wells to start the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate wavelengths (e.g., 540 nm excitation, 590 nm emission) at various time points or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).
-
Calculate the percent inhibition and determine the IC50 value as described in the fluorogenic assay protocol.
Visualizing Key Pathways and Workflows
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of lysophosphatidic acid and the subsequent activation of downstream signaling pathways through LPA receptors.
Caption: The ATX-LPA signaling cascade and the point of intervention for ATX inhibitors.
Experimental Workflow for Autotaxin Inhibitor Validation
This diagram outlines the typical workflow for screening and validating the inhibitory effect of a compound like this compound on autotaxin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Choline Assay Kit, MAK508, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 6. The LPA3 Receptor: Regulation and Activation of Signaling Pathways [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls for Palmitoyl 3-carbacyclic Phosphatidic Acid Experiments
For researchers, scientists, and drug development professionals, the use of appropriate negative controls is paramount for the robust interpretation of experimental results. This guide provides a comparative analysis of potential negative controls for studies involving Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA), a potent bioactive lipid.
This compound (3-ccPA), also known as 3-ccPA 16:0, is a metabolically stabilized analog of cyclic phosphatidic acid (cPA). It is a selective inhibitor of autotaxin (ATX), an enzyme crucial for the production of lysophosphatidic acid (LPA), and has been shown to inhibit cancer cell migration and metastasis. Given its significant biological activities, distinguishing its specific effects from off-target or non-specific interactions is critical. This guide explores the available options for negative controls in 3-ccPA experiments, presents comparative data, and provides detailed experimental protocols.
The Challenge of a True Negative Control
An ideal negative control would be a molecule structurally identical to 3-ccPA but devoid of any biological activity. However, no such universally accepted inactive analog is commercially available. Therefore, researchers often turn to comparative controls—molecules with similar structures but potentially different biological activities.
Palmitoyl 2-carbacyclic Phosphatidic Acid (2-ccPA): A Comparative Control
A prime candidate for a comparative control is the regioisomer of 3-ccPA, Palmitoyl 2-carbacyclic Phosphatidic Acid (2-ccPA). Like 3-ccPA, 2-ccPA is a metabolically stabilized cPA analog and a potent inhibitor of autotaxin. Both 2-ccPA and 3-ccPA have been reported to lack significant agonist activity at the classical LPA receptors (LPA1, LPA2, and LPA3).[1] This makes 2-ccPA a valuable tool for comparative studies to understand the structure-activity relationship and to ensure that the observed effects are specific to the 3-carba configuration.
While not a true negative control, comparing the effects of 3-ccPA and 2-ccPA can help elucidate the specific roles of the positioning of the carba-linkage in their biological activities.
Comparative Biological Activity of 3-ccPA and 2-ccPA
| Biological Target/Process | This compound (3-ccPA) | Palmitoyl 2-carbacyclic Phosphatidic Acid (2-ccPA) | Reference Compound (e.g., LPA) |
| Autotaxin (ATX) Inhibition | Potent Inhibitor | Potent Inhibitor | Substrate |
| LPA Receptor (LPA1-3) Activation | No significant agonist activity | No significant agonist activity | Potent Agonist |
| Cancer Cell Migration Inhibition | Potent Inhibitor | Potent Inhibitor | Inducer |
| RhoA Activation | Inhibitor | Inhibitor | Inducer |
Signaling Pathways
The signaling pathways of carbacyclic cPA analogs like 3-ccPA are distinct from and often antagonistic to those of LPA. While LPA typically promotes cell proliferation and migration through G-protein coupled receptors, leading to RhoA activation, 3-ccPA has been shown to inhibit RhoA activation, which is consistent with its anti-migratory effects.[2][3]
Caption: Signaling pathway of Palmitoyl 3-ccPA.
Experimental Workflows and Protocols
To aid researchers in designing their experiments, this section provides detailed protocols for key assays used to characterize the activity of 3-ccPA and its controls.
Autotaxin Inhibition Assay
This assay measures the ability of a compound to inhibit the lysophospholipase D (lysoPLD) activity of autotaxin.
Caption: Workflow for Autotaxin Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human autotaxin in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA).
-
Prepare a stock solution of the substrate, lysophosphatidylcholine (LPC, e.g., 1-oleoyl-LPC), in assay buffer.
-
Prepare stock solutions of Palmitoyl 3-ccPA, Palmitoyl 2-ccPA, and any other controls in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 25 µL of assay buffer containing the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add 25 µL of the autotaxin solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the LPC substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
The product of the reaction, choline, can be detected using a coupled enzymatic assay that generates a fluorescent or colorimetric signal (e.g., using choline oxidase and horseradish peroxidase with a suitable substrate like Amplex Red).
-
Alternatively, the production of LPA can be quantified by mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of autotaxin inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of 3-ccPA on the migration of cells towards a chemoattractant.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of Palmitoyl 3-carbacyclic Phosphatidic Acid: A Comparative Guide to its Enzymatic Cross-reactivity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Palmitoyl 3-carbacyclic Phosphatidic Acid (also known as 3ccPA 16:0) reveals a notable selectivity profile, with primary inhibitory activity directed against autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) synthesis. This guide provides a comparative overview of the known enzymatic interactions of this compound, supported by available experimental data and detailed methodologies for key assays, offering valuable insights for researchers in pharmacology and drug development.
This compound is a synthetic analog of cyclic phosphatidic acid (cPA), designed for increased stability. Its primary mechanism of action involves the modulation of the LPA signaling pathway, which is implicated in numerous physiological and pathological processes, including cancer cell migration and proliferation. Understanding its cross-reactivity with other enzymes is crucial for evaluating its therapeutic potential and off-target effects.
Quantitative Analysis of Enzymatic Interactions
Currently, the majority of published research has focused on the interaction of this compound with autotaxin. Data on its cross-reactivity with a broad panel of other enzymes is limited in the public domain. The available data consistently demonstrates potent inhibition of autotaxin.
Table 1: Comparative Inhibition of Autotaxin by this compound
| Enzyme/Receptor | Ligand | IC50 / Ki | Assay Type | Reference |
| Autotaxin | This compound | Not explicitly quantified, but significant inhibition observed | LPA production assay | [1] |
| Autotaxin | Palmitoleoyl 3-carbacyclic Phosphatidic Acid (a close analog) | 620 nM | Not specified | Not specified |
Note: Specific IC50 or Ki values for the palmitoyl version are not consistently reported in the reviewed literature, though its potent inhibitory effect is well-established.
Interactions with other key signaling molecules, such as RhoA and LPA receptors, have been characterized primarily through functional assays rather than direct enzyme inhibition studies. This compound has been shown to inhibit LPA-induced RhoA activation, a downstream effect of its primary action on autotaxin and subsequent LPA production.[1]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound is the autotaxin-LPA axis. The diagrams below illustrate this pathway and a typical experimental workflow for assessing the compound's activity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of this compound.
Autotaxin (ATX/lysoPLD) Activity Assay
This assay measures the inhibition of autotaxin's ability to convert lysophosphatidylcholine (LPC) to LPA.
-
Reagents and Materials:
-
Recombinant human autotaxin
-
LPC (e.g., 18:1) as substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Detection reagents for choline release (e.g., choline oxidase, horseradish peroxidase, and a chromogenic substrate like ABTS) or a method to quantify LPA.
-
-
Procedure: a. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer. b. In a 96-well plate, add the diluted inhibitor to recombinant autotaxin in the assay buffer. c. Initiate the reaction by adding the LPC substrate. d. Incubate the plate at 37°C for a specified period (e.g., 1-3 hours). e. Stop the reaction and measure the product formation. For choline release assays, add the detection reagents and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).[2] f. Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
RhoA Activation Assay (Pull-down Assay)
This assay determines the effect of the compound on the activation of the small GTPase RhoA, a key downstream effector of LPA signaling.
-
Reagents and Materials:
-
Cell line of interest (e.g., N1E-115 neuronal cells)[3]
-
LPA
-
This compound
-
Lysis buffer
-
GST-Rhotekin-RBD (Rho-binding domain) beads
-
Antibodies against RhoA
-
-
Procedure: a. Culture cells to the desired confluency. b. Pre-treat the cells with various concentrations of this compound for a specified time. c. Stimulate the cells with LPA to induce RhoA activation. d. Lyse the cells and clarify the lysates by centrifugation. e. Incubate the cell lysates with GST-Rhotekin-RBD beads to pull down active (GTP-bound) RhoA.[4] f. Wash the beads to remove non-specifically bound proteins. g. Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody. h. Quantify the band intensities to determine the relative amount of active RhoA.
LPA Receptor Binding Assay
While this compound is not a direct LPA receptor agonist or antagonist, this type of assay is crucial for assessing the selectivity of related compounds.
-
Reagents and Materials:
-
Cell membranes or nanovesicles expressing a specific LPA receptor subtype (e.g., LPA1).[5]
-
Radiolabeled or fluorescently labeled LPA ligand.
-
Unlabeled this compound as a potential competitor.
-
Binding buffer.
-
Filtration apparatus.
-
-
Procedure: a. Prepare a dilution series of the unlabeled test compound. b. In a multi-well plate, incubate the receptor-expressing membranes with the labeled LPA ligand in the presence of varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. Separate the bound from the free ligand by rapid filtration through a filter membrane that retains the cell membranes. e. Wash the filters to remove unbound ligand. f. Quantify the amount of bound labeled ligand on the filters using a suitable detection method (e.g., scintillation counting for radioligands). g. Determine the ability of the test compound to displace the labeled ligand and calculate its binding affinity (Ki).
Conclusion
The available evidence strongly indicates that this compound is a selective inhibitor of autotaxin. Its effects on downstream signaling events, such as RhoA activation, are likely a consequence of this primary inhibitory activity. While comprehensive cross-reactivity data against a broad range of other enzymes is currently lacking in publicly accessible literature, the focused activity of this compound on the ATX-LPA axis makes it a valuable tool for studying this signaling pathway and a promising candidate for further therapeutic development in diseases where this pathway is dysregulated. Further research, including broad enzymatic and receptor screening, is warranted to fully elucidate its selectivity profile and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of RhoA by lysophosphatidic acid and Galpha12/13 subunits in neuronal cells: induction of neurite retraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Palmitoyl 3-carbacyclic Phosphatidic Acid vs. Cyclic Phosphatidic Acid in Metastasis Models
A guide for researchers and drug development professionals on the differential efficacy and mechanisms of naturally occurring cyclic phosphatidic acid and its stabilized synthetic analog in inhibiting cancer metastasis.
This guide provides an objective comparison between the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA), and its synthetic, stabilized analog, Palmitoyl 3-carbacyclic Phosphatidic Acid (Pa-cPA or 3ccPA 16:0). The development of carba-analogs like Pa-cPA stems from the need for more potent and stable molecules that can overcome the limitations of natural cPA for therapeutic applications. While both molecules exhibit anti-metastatic properties, their efficacy and primary mechanism of action differ significantly. This comparison is supported by experimental data from in vitro and in vivo metastasis models.
Comparative Efficacy: Pa-cPA vs. cPA
Experimental data demonstrates that the stabilized carba-analog of cPA is a significantly more potent inhibitor of key metastatic processes compared to its naturally occurring counterpart. The primary reason for this enhanced activity is its potent inhibition of autotaxin (ATX), the enzyme responsible for producing lysophosphatidic acid (LPA), a key driver of cancer cell invasion and metastasis.[1][2] Natural cPA is a poor inhibitor of ATX.[1]
Table 1: In Vitro Performance Against Metastatic Processes
| Parameter | Palmitoyl 3-carbacyclic PA (Pa-cPA) | Palmitoyl cPA (Natural) | Cell Model | Experimental Context |
| Autotaxin (ATX) Inhibition | Potent Inhibitor | Poor Inhibitor | A2058 Melanoma | Pa-cPA and its analogs effectively block ATX activity, with 2ccPA 16:1 showing 91% inhibition (IC₅₀ = 140 nM).[1] |
| Inhibition of Cell Invasion | More Potent Inhibition | Inhibitory Effect | MM1 Hepatoma, A2058 Melanoma | Carba-derivatives, including Pa-cPA, show much more potent inhibition of LPA-induced transcellular migration than natural palmitoyl-cPA.[3] |
| RhoA Activation Inhibition | Significant Inhibition | Inhibitory Effect | MM1 Hepatoma | Both cPA and its carba-analogs inhibit LPA-induced RhoA activation, a critical step for cell migration. 2ccPA 16:1 showed similar potency to natural cPA.[3] |
| LPA Receptor Agonism | No Significant Activity | Partial Agonist/Antagonist | RH7777 cells expressing LPA₁/LPA₂/LPA₃ | Unlike natural cPA, which can interact with LPA receptors, 3-carba analogs lack significant agonist activity, indicating a more specific mechanism of action.[1][3] |
Table 2: In Vivo Performance in Metastasis Models
| Parameter | Palmitoyl 3-carbacyclic PA (Pa-cPA) | Palmitoyl cPA (Natural) | Animal Model | Experimental Context |
| Inhibition of Lung Metastasis | Potent Inhibition | Demonstrated Inhibition | B16-F10 Melanoma in mice | Carba-analogs of cPA potently inhibit pulmonary metastasis.[1][3] A single intravenous dose of carba-cPA with tumor cells resulted in an 88% decrease in lung metastases.[1] |
Mechanism of Action: The Autotaxin-LPA Axis
The primary anti-metastatic action of this compound is the potent and selective inhibition of the enzyme Autotaxin (ATX).[1][2] ATX is a lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1] LPA is a potent signaling lipid that promotes cancer cell survival, migration, and invasion by activating its G protein-coupled receptors (e.g., LPA₁).[1][3] This activation leads to downstream signaling cascades, including the activation of RhoA, which is essential for the cytoskeletal changes required for cell migration.[3]
Pa-cPA, by inhibiting ATX, effectively cuts off the production of pro-metastatic LPA.[1] A crucial advantage of Pa-cPA is its lack of significant activity at LPA receptors, meaning it does not cause the potentially conflicting cellular responses that natural cPA might, which can partially activate these same receptors.[1][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of the key experimental protocols used to compare cPA and its carba-analogs.
In Vitro Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step of metastasis.
-
Cell Lines: A2058 human melanoma or MM1 rat ascites hepatoma cells.[1][3]
-
Apparatus: Boyden chambers with porous membrane inserts (e.g., 8 µm pores) coated with Matrigel.
-
Protocol:
-
Cancer cells are serum-starved and seeded into the upper chamber of the Transwell insert.
-
The test compounds (Pa-cPA or cPA) are added to the upper chamber with the cells.
-
The lower chamber contains a chemoattractant, such as lysophosphatidic acid (LPA) or fetal bovine serum (FBS), to stimulate invasion.[3]
-
The chambers are incubated for a set period (e.g., 24-48 hours) at 37°C.
-
Non-invading cells on the top surface of the membrane are removed with a cotton swab.
-
Invading cells on the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4]
-
The percentage of invasion inhibition is calculated relative to a control group treated only with the chemoattractant.
-
In Vivo Experimental Metastasis Assay
This assay assesses the ability of compounds to inhibit tumor colonization in a secondary organ (typically the lungs) following intravenous injection of cancer cells.
-
Cell Line: B16-F10 murine melanoma cells, known for their high metastatic potential to the lungs.[1][5]
-
Animal Model: Immunocompetent (e.g., C57BL/6) or immunodeficient mice.[5]
-
Protocol:
-
Prepare a single-cell suspension of B16-F10 melanoma cells in a sterile, serum-free medium or PBS.[5]
-
Mix the cancer cells (e.g., 1 x 10⁶ cells) with the desired concentration of the test compound (Pa-cPA or cPA) or vehicle control immediately before injection.[1]
-
Inject the cell/compound mixture intravenously into the lateral tail vein of the mice.[5]
-
Allow metastases to develop over a period of time (e.g., 14-21 days).
-
Euthanize the mice and harvest the lungs.
-
Fix the lungs (e.g., in Bouin's solution) to enhance the visibility of melanin-pigmented tumor nodules.
-
Count the number of visible metastatic nodules on the lung surface.[5]
-
The anti-metastatic effect is determined by comparing the number of nodules in the treated groups to the vehicle control group.
-
Conclusion
For researchers in oncology and drug development, this compound (Pa-cPA) represents a superior alternative to natural cPA for inhibiting metastasis. Its enhanced chemical stability and, most importantly, its potent and specific mechanism of action as an Autotaxin inhibitor, translate to greater efficacy in both in vitro and in vivo models.[1][3] By preventing the production of the pro-metastatic lipid LPA, Pa-cPA effectively neutralizes a critical pathway in the metastatic cascade without the confounding effects of direct LPA receptor interaction.[1][3] These properties make Pa-cPA and similar carba-analogs promising candidates for the development of novel anti-metastatic therapies.
References
- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Palmitoyl 3-carbacyclic Phosphatidic Acid Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings on Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA), focusing on the reproducibility of its biological effects. By summarizing quantitative data from multiple studies and detailing the experimental protocols, this document aims to offer an objective assessment of 3-ccPA's performance, particularly in the context of cancer research, and compare it with relevant alternatives.
Executive Summary
This compound (also referred to as 3-ccPA 16:0) is a synthetic analog of cyclic phosphatidic acid (cPA). Research consistently demonstrates its role as a potent inhibitor of autotaxin (ATX), an enzyme pivotal in cancer progression through the production of lysophosphatidic acid (LPA). Multiple independent studies confirm that 3-ccPA effectively inhibits cancer cell migration and metastasis in vitro and in vivo. This consistency across different research groups and experimental systems suggests a high degree of reproducibility for these key findings. In comparison to its regioisomer, 2-carbacyclic phosphatidic acid (2-ccPA), and the parent molecule, cPA, 3-ccPA often exhibits comparable or more potent inhibitory effects on autotaxin and cell migration.
Comparative Data on Autotaxin Inhibition and Cell Migration
The following tables summarize quantitative data from various studies, highlighting the consistent inhibitory effects of this compound and its analogs.
Table 1: Inhibition of Autotaxin (ATX) Activity
| Compound | IC50 (nM) | Cell Line/System | Reference |
| Palmitoleoyl 3-ccPA (16:1) | 620 | Melanoma Research | [1] |
| 3-ccPA analogs (general) | Potent inhibitors | A2058 melanoma | [2] |
| Carba analogs of cPA | Potent inhibitors | General | [3] |
Table 2: Inhibition of Cancer Cell Migration and Invasion
| Compound | Concentration | % Inhibition of Migration/Invasion | Cell Line | Condition | Reference |
| Palmitoyl 3-ccPA | 25 µM | 81.9% | MM1 | vs. FBS | [4][5] |
| Palmitoyl 3-ccPA | 25 µM | 98.9% | MM1 | vs. LPA | [4][5] |
| Carba-cPA analogs | 1-8 µ g/animal | Significant suppression of lung metastasis | B16-F0 melanoma | in vivo | [5] |
| 3-carba cPA (16:1) | Not specified | Inhibits ATX-driven migration | A2058 melanoma | in vitro | [6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups described in the literature, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
The reproducibility of the findings on this compound is underpinned by well-established experimental protocols. Below are detailed methodologies for the key assays cited in the literature.
Autotaxin Activity Assay (Amplex Red Method)
This assay indirectly quantifies autotaxin activity by measuring the production of choline, a byproduct of the hydrolysis of lysophosphatidylcholine (LPC) by ATX.
Materials:
-
Recombinant autotaxin
-
Lysophosphatidylcholine (LPC) as a substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
Palmitoyl 3-ccPA and other inhibitors
-
96-well microplate
Procedure:
-
Prepare a working solution of the inhibitors (e.g., Palmitoyl 3-ccPA) at various concentrations in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution, and the recombinant autotaxin.
-
Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Initiate the reaction by adding the LPC substrate to the wells containing the autotaxin and inhibitors.
-
Immediately add the Amplex Red reaction mixture to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
The rate of increase in fluorescence is proportional to the autotaxin activity. The inhibitory effect of Palmitoyl 3-ccPA is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[8]
Cancer Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of cancer cells to migrate through a layer of extracellular matrix, mimicking the process of invasion.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Matrigel or another basement membrane matrix
-
Cancer cell line of interest (e.g., A2058 melanoma, MM1)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Chemoattractant (e.g., FBS or LPA)
-
Palmitoyl 3-ccPA or other test compounds
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.[9]
-
Culture the cancer cells and then starve them in serum-free medium for several hours.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add the chemoattractant (e.g., medium with 10% FBS) to the lower wells of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add Palmitoyl 3-ccPA or other inhibitors to both the upper and lower chambers at the desired concentrations.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 22-48 hours).[10]
-
After incubation, remove the inserts from the wells. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution like crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained, invaded cells in several microscopic fields for each insert. The results are often expressed as the percentage of invasion relative to a control group.[11][12]
Conclusion
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin and lysophosphatidic acid stimulate intestinal cell motility by redistribution of the actin modifying protein villin to the developing lamellipodia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Palmitoyl 3-carbacyclic Phosphatidic Acid's Anti-Migratory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-migratory effects of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) against alternative therapeutic agents, primarily focusing on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented is collated from independent studies and is intended to support further research and drug development in the field of cancer metastasis.
Comparative Analysis of Anti-Migratory Efficacy
The following table summarizes the quantitative data on the anti-migratory effects of cPA and selected ROCK inhibitors, Y-27632 and Fasudil. It is crucial to note that the data is derived from different studies employing varied cell lines and experimental assays. Therefore, a direct comparison of potency should be interpreted with caution. The primary value of this table is to provide a collective overview of the existing quantitative evidence for each compound.
| Compound | Target | Cell Line | Assay Type | Concentration | Effect on Cell Migration | Citation |
| This compound (cPA) derivatives | RhoA | MM1 (rat ascites hepatoma) | Transcellular Migration | Not specified | More potent inhibition than natural palmitoyl-cPA | [1] |
| cPA analogs | RhoA | MM1 (rat ascites hepatoma) | RhoA Activation Assay | 1/20th of LPA concentration | Significant inhibition of LPA-induced RhoA activation | [1] |
| RKI-18 (ROCK inhibitor) | ROCK1/ROCK2 | MDA-MB-231 (human breast cancer) | Invasion Assay | 10 µM | 67% inhibition of invasion | [2] |
| Y-27632 (ROCK inhibitor) | ROCK | Tca8113 and CAL-27 (tongue squamous cell carcinoma) | Transwell Assay | Increasing concentrations | Dose-dependent decrease in migrated cells | [3] |
| Y-27632 (ROCK inhibitor) | ROCK | Human Periodontal Ligament Stem Cells | Transwell Assay | 10 µM and 20 µM | Significant enhancement of migration | [4] |
| Fasudil (ROCK inhibitor) | ROCK | 95-D (human lung carcinoma) | Not specified | 0.75 mg/ml | 22.7% decrease in active MMP2, 65.9% decrease in active MMP9 | [5] |
| Fasudil (ROCK inhibitor) | ROCK | Hep-2 (human laryngeal carcinoma) | Transwell Assay | Not specified | Significant suppression of migration | [6] |
Note: The seemingly contradictory effect of Y-27632 on periodontal ligament stem cells highlights the context-dependent nature of ROCK inhibitors, where their effect on migration can vary between cancerous and non-cancerous cell types.
Signaling Pathways
The anti-migratory effects of cPA and ROCK inhibitors are primarily mediated through the modulation of the RhoA signaling pathway, which is a critical regulator of the actin cytoskeleton and cell motility.
This compound (cPA) Signaling
cPA exerts its anti-migratory effects by inhibiting the activation of RhoA, a key small GTPase. In its active, GTP-bound state, RhoA initiates a signaling cascade that leads to the formation of stress fibers and focal adhesions, cellular structures essential for cell contraction and motility. By preventing RhoA activation, cPA effectively disrupts these processes, leading to an inhibition of cell migration.
Caption: cPA inhibits cell migration by preventing RhoA activation.
ROCK Inhibitor Signaling
ROCK inhibitors, such as Y-27632 and Fasudil, act downstream of RhoA. They directly inhibit the kinase activity of ROCK, preventing the phosphorylation of its substrates, including Myosin Light Chain (MLC). The phosphorylation of MLC is a critical step for the assembly of stress fibers and the generation of contractile forces required for cell movement. By blocking this step, ROCK inhibitors effectively halt cell migration.
Caption: ROCK inhibitors block cell migration downstream of RhoA.
Experimental Protocols
The following are generalized protocols for common in vitro cell migration assays. Specific parameters such as cell seeding density, incubation times, and chemoattractant concentrations should be optimized for the specific cell line and experimental question.
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Culture plates (e.g., 6-well or 12-well)
-
Cell culture medium
-
Pipette tips (e.g., p200) or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip or cell scraper.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium, with or without the test compound (e.g., cPA or ROCK inhibitor).
-
Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Caption: Workflow for a wound healing (scratch) assay.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant.
Materials:
-
Transwell inserts with a porous membrane (pore size depends on the cell type)
-
24-well plates
-
Cell culture medium
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-coat the bottom of the Transwell insert with an extracellular matrix protein (e.g., fibronectin, collagen) if required for cell adhesion.
-
Add chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Seed a suspension of cells in serum-free or low-serum medium into the upper chamber of the Transwell insert. The test compound can be added to the upper or lower chamber.
-
Incubate the plate for a period sufficient for cells to migrate through the pores (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view using a microscope. The number of migrated cells is a measure of the chemotactic response.
Caption: Workflow for a Transwell migration assay.
Conclusion
Both this compound and ROCK inhibitors demonstrate significant anti-migratory effects in various cancer cell lines. While cPA acts upstream by inhibiting the activation of RhoA, ROCK inhibitors target the downstream effector ROCK. The choice of therapeutic agent may depend on the specific cancer type and the underlying molecular drivers of metastasis. The lack of direct comparative studies highlights a critical gap in the current research landscape. Future studies performing head-to-head comparisons of these compounds in standardized assays are warranted to definitively establish their relative potencies and therapeutic potential.
References
- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasudil inhibits proliferation and migration of Hep-2 laryngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoyl 3-carbacyclic Phosphatidic Acid: A Comparative Guide to its Effects on Cell Proliferation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling molecules on cancer cell proliferation is paramount. This guide provides a comprehensive comparison of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) and its impact on cell proliferation, contrasted with its structural analog, Dipalmitoylphosphatidic acid (DPPA). Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a clear and objective overview.
This compound (cPA): A Focus on Migration, Not Proliferation
This compound (cPA) is a synthetic analog of lysophosphatidic acid (LPA), a potent signaling molecule involved in numerous cellular processes, including cancer progression. However, a key distinction of cPA lies in its primary mechanism of action. Evidence strongly suggests that cPA's main therapeutic potential is in inhibiting cell migration and invasion, rather than directly halting cell proliferation.
One of the key findings is that cPA, at a concentration of 25 μM, effectively inhibits the transcellular migration of MM1 cancer cells without affecting their proliferation. This inhibitory effect on migration is largely attributed to its potent inhibition of autotaxin, an enzyme crucial for the production of LPA. Autotaxin is a well-established target in cancer research due to its role in promoting cancer cell survival, growth, migration, and metastasis. By inhibiting autotaxin, cPA indirectly curtails the pro-migratory signals mediated by LPA.
A Comparative Analysis: cPA vs. Dipalmitoylphosphatidic Acid (DPPA)
In contrast to cPA, Dipalmitoylphosphatidic acid (DPPA), another derivative of phosphatidic acid, has demonstrated direct anti-proliferative effects in cancer cells. Studies have shown that DPPA can inhibit tumor growth in triple-negative breast cancer by suppressing cell proliferation. This makes DPPA a valuable tool for comparative studies to understand the structural determinants of anti-proliferative versus anti-migratory activity in phosphatidic acid analogs.
The differential effects of cPA and DPPA on cell proliferation underscore the importance of specific molecular structures in determining biological outcomes. While both are lipid signaling molecules, their distinct modifications likely lead to interactions with different downstream effectors, resulting in divergent cellular responses.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of cPA and DPPA on the proliferation of various cancer cell lines.
| Compound | Cell Line | Concentration | Effect on Proliferation | Reference |
| This compound (cPA) | MM1 | 25 µM | No effect | |
| Dipalmitoylphosphatidic acid (DPPA) | MDA-MB-231 | Not specified | Inhibition of tumor growth and cell proliferation | |
| Dipalmitoylphosphatidic acid (DPPA) | 4T1 | Not specified | Inhibition of tumor growth, no in-vitro proliferation inhibition |
Signaling Pathways
The distinct effects of cPA and DPPA on cell proliferation can be attributed to their influence on different signaling pathways.
This compound (cPA) and the Autotaxin-LPA Pathway:
cPA primarily exerts its anti-migratory effects by inhibiting the Autotaxin-LPA signaling axis. Autotaxin converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades, such as the RhoA pathway, which are critical for cell migration and invasion. By inhibiting autotaxin, cPA reduces the availability of LPA, thereby dampening these pro-migratory signals.
Figure 1: cPA inhibits the Autotaxin-LPA signaling pathway.
Dipalmitoylphosphatidic Acid (DPPA) and Cell Cycle Regulation:
DPPA's inhibitory effect on cell proliferation is linked to its ability to interfere with the cell cycle. While the precise molecular targets are still under investigation, it is hypothesized that DPPA may modulate the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and a subsequent reduction in cell division.
Figure 2: DPPA's proposed mechanism of inhibiting cell proliferation.
Experimental Protocols
To aid researchers in their investigations, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of compounds on cell proliferation.
Objective: To quantify the viable cell number in response to treatment with cPA or DPPA.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well culture plates
-
This compound (cPA) and Dipalmitoylphosphatidic acid (DPPA) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of cPA and DPPA in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Figure 3: Workflow for a standard MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the distribution of cells in different phases of the cell cycle.
Objective: To determine if cPA or DPPA induces cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well culture plates
-
This compound (cPA) and Dipalmitoylphosphatidic acid (DPPA) stock solutions
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cPA or DPPA as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with PBS and detach adherent cells using Trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The available evidence clearly indicates that this compound (cPA) does not directly inhibit cell proliferation at concentrations where it effectively blocks cancer cell migration. Its primary mechanism of action is the inhibition of autotaxin, a key enzyme in the pro-metastatic LPA signaling pathway. In contrast, Dipalmitoylphosphatidic acid (DPPA) has been shown to suppress tumor growth by inhibiting cell proliferation in certain cancer models.
This comparative analysis highlights the critical role of molecular structure in dictating the biological activity of lipid signaling molecules. For researchers in drug development, cPA represents a promising lead for anti-metastatic therapies, while DPPA and similar molecules may be more suited for targeting tumor growth directly.
Future research should focus on head-to-head comparisons of cPA and DPPA in a wider range of cancer cell lines to elucidate the precise molecular determinants of their differential effects. Furthermore, a deeper investigation into the downstream targets of DPPA that lead to cell cycle arrest will be crucial for its development as a potential anti-cancer agent. Understanding these nuances will ultimately pave the way for more targeted and effective cancer therapies.
A Comparative Guide to the Structure-Activity Relationship of Carbacyclic Phosphatidic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Carbacyclic phosphatidic acid (cPA) analogs are a class of synthetic phospholipids that have garnered significant interest in drug discovery due to their diverse biological activities. These analogs are structurally related to the naturally occurring bioactive lipid, cyclic phosphatidic acid. By modifying the carbacyclic core and the acyl chain, researchers have developed a range of cPA analogs with distinct structure-activity relationships (SAR), leading to promising therapeutic candidates for various diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of the performance of different cPA analogs, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Data Presentation: Quantitative Analysis of Autotaxin Inhibition
A primary target of many cPA analogs is autotaxin (ATX), an enzyme that produces the signaling molecule lysophosphatidic acid (LPA). Aberrant ATX-LPA signaling is implicated in cancer progression and inflammation. The inhibitory potency of various cPA analogs against autotaxin is a key determinant of their therapeutic potential.
| Analog | Acyl Chain | IC50 (µM) | Reference |
| 2-carba-cPA (2ccPA) | 18:1 | Not specified as a potent inhibitor | [1] |
| 3-carba-cPA (3ccPA) | 16:1 | Potent inhibitor | [2] |
| 3-carba-cPA (3ccPA) | 18:1 | Potent inhibitor | [2] |
| LPA | 18:1 | 2.2 | [2] |
| S1P | - | 0.28 | [2] |
Table 1: Inhibitory Concentration (IC50) of cPA Analogs and Related Lipids on Autotaxin Activity. The data highlights that 3-carba analogs of cPA are potent inhibitors of autotaxin.[1][2]
Experimental Protocols
Autotaxin Inhibition Assay
This protocol is used to determine the inhibitory activity of cPA analogs on autotaxin.
Materials:
-
Recombinant autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) as a substrate
-
Carbacyclic phosphatidic acid analogs to be tested
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing recombinant ATX in the assay buffer.
-
Add the cPA analogs at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate, LPC.
-
Incubate the mixture at 37°C for a specified period.
-
Stop the reaction and add a detection mixture containing Amplex Red, HRP, and choline oxidase.
-
Incubate in the dark to allow for color development.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value for each analog.[3]
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of cPA analogs to inhibit cancer cell invasion.
Materials:
-
Cancer cell line (e.g., A2058 melanoma cells)
-
Boyden chamber inserts with a porous membrane coated with Matrigel
-
Cell culture medium
-
Chemoattractant (e.g., fetal bovine serum)
-
cPA analogs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Pre-treat the cells with different concentrations of cPA analogs.
-
Add the chemoattractant to the lower chamber of the Boyden chamber.
-
Seed the pre-treated cancer cells into the upper chamber (the Matrigel-coated insert).
-
Incubate the chamber for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in multiple fields of view using a microscope.
-
Compare the number of invading cells in the treated groups to the control group to determine the inhibitory effect of the cPA analogs.[1][4]
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of Carbacyclic Phosphatidic Acid Analogs in Cancer
Caption: cPA analogs inhibit autotaxin, reducing LPA production and downstream signaling that promotes cancer cell invasion.
Experimental Workflow for Evaluating cPA Analog Activity
Caption: Workflow for synthesizing and evaluating the biological activity of carbacyclic phosphatidic acid analogs.
Carbacyclic Phosphatidic Acid Analogs and PIEZO2 Signaling
Caption: Carbacyclic phosphatidic acid analogs can inhibit the PIEZO2 ion channel, thereby modulating mechanical sensitivity.[5][6][7]
Carbacyclic Phosphatidic Acid Analogs and PPARγ Signaling
Caption: Carbacyclic phosphatidic acid analogs can modulate the activity of PPARγ, influencing gene transcription and cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. Phosphatidic acid is an endogenous negative regulator of PIEZO2 channels and mechanical sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidic acid is an endogenous negative regulator of PIEZO2 channels and mechanical sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmitoyl 3-ccPA and Palmitoleoyl 3-ccPA in Modulating Lysophosphatidic Acid Signaling
A detailed guide for researchers on the differential effects of saturated and unsaturated carba-cyclic phosphatidic acid analogs on autotaxin inhibition and LPA receptor antagonism.
This guide provides a comprehensive comparison of Palmitoyl 3-carba-cyclic Phosphatidic Acid (Palmitoyl 3-ccPA or 3-ccPA 16:0) and Palmitoleoyl 3-carba-cyclic Phosphatidic Acid (Palmitoleoyl 3-ccPA or 3-ccPA 16:1). These synthetic analogs of cyclic phosphatidic acid (cPA) are pivotal research tools for investigating the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a multitude of physiological and pathological processes, including cancer progression, fibrosis, and inflammation.[1][2][3] The primary distinction between these two molecules lies in the saturation of their 16-carbon fatty acid chain—Palmitoyl 3-ccPA possesses a saturated palmitate chain (16:0), while Palmitoleoyl 3-ccPA features a monounsaturated palmitoleate chain (16:1). This structural difference significantly influences their biological activity, particularly their potency as inhibitors of autotaxin (ATX), the primary enzyme responsible for LPA production.[4][5][6]
Executive Summary of Comparative Data
The key distinction in the bioactivity of these two compounds is their efficacy as inhibitors of autotaxin (ATX) and their impact on cell migration. The available data suggests that the unsaturated analog, Palmitoleoyl 3-ccPA, is a more potent inhibitor of ATX.
| Parameter | Palmitoyl 3-ccPA (16:0) | Palmitoleoyl 3-ccPA (16:1) | Data Source(s) |
| Chemical Structure | Contains a 16-carbon saturated fatty acid (palmitate). | Contains a 16-carbon monounsaturated fatty acid (palmitoleate). | N/A |
| Primary Target | Autotaxin (ATX), LPA Receptors | Autotaxin (ATX), LPA Receptors | [7] |
| Reported Bioactivity | ATX inhibitor; LPA receptor antagonist.[7] | Potent ATX inhibitor.[8] | [7][8] |
Quantitative Performance Metrics
Direct comparative studies providing IC50 values for both compounds under identical conditions are limited. However, data from separate analyses indicate a higher potency for the unsaturated Palmitoleoyl 3-ccPA in ATX inhibition.
| Metric | Palmitoyl 3-ccPA (16:0) | Palmitoleoyl 3-ccPA (16:1) | Assay Type |
| Autotaxin Inhibition (IC50) | Significant inhibition reported in the 0.1-25 µM range.[7] | 620 nM[8] | Enzymatic Activity Assay |
| Inhibition of Cell Migration | 98.9% inhibition of LPA-induced migration of MM1 cells at 25 µM.[7] | Qualitatively reported to inhibit tumor cell migration more strongly than the 16:0 analog. | Transwell Migration Assay |
Note: The provided data is compiled from different sources and may not be directly comparable due to variations in experimental conditions. Researchers should interpret these values with caution.
Mechanism of Action: Dual Inhibition of the ATX-LPA Axis
Both Palmitoyl and Palmitoleoyl 3-ccPA exert their effects by targeting the autotaxin-LPA signaling axis. Their primary mechanism is the inhibition of the lysophospholipase D activity of ATX, which catalyzes the conversion of lysophosphatidylcholine (LPC) into the signaling molecule LPA.[5][9] By reducing the production of extracellular LPA, these compounds effectively dampen the activation of its cognate G protein-coupled receptors (GPCRs), LPA1-6.[3]
Additionally, these ccPA derivatives can act as antagonists at LPA receptors, particularly LPA1 and LPA3, thereby directly blocking the downstream signaling cascades initiated by any remaining LPA.[10][11] This dual mechanism makes them effective tools for probing the physiological and pathological roles of LPA signaling.
LPA Receptor Signaling Pathway
The LPA3 receptor, a key target in many pathologies like cancer and fibrosis, couples primarily through Gαq/11 and Gαi/o proteins.[1][3] Activation of these pathways leads to downstream effects including calcium mobilization, inhibition of adenylyl cyclase, and activation of the MAPK/ERK pathway, ultimately promoting cell proliferation, survival, and migration.[3] Palmitoyl and Palmitoleoyl 3-ccPA can competitively bind to the LPA3 receptor, preventing LPA-mediated activation and subsequent intracellular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. The case for the autotaxin – lysophosphatidic acid – lipid phosphate phosphase 3 (ATX/LPA/LPP3) signaling nexus in the development and complications of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
Safety Operating Guide
Safe Disposal of Palmitoyl 3-carbacyclic Phosphatidic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Palmitoyl 3-carbacyclic Phosphatidic Acid, ensuring both operational safety and environmental responsibility.
Hazard Identification and Safety Profile
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Its low-risk profile is further detailed in its safety ratings.
Quantitative Hazard Data
| Rating System | Health | Fire | Reactivity |
| NFPA Ratings | 0 | 0 | 0 |
| HMIS-Ratings | 0 | 0 | 0 |
| Data sourced from the Cayman Chemical Safety Data Sheet (SDS).[1] |
Despite its non-hazardous classification, appropriate disposal procedures must be followed to prevent environmental contamination. The Safety Data Sheet explicitly warns against allowing the substance to enter sewers or surface and ground water.[1]
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol is crucial for maintaining a safe laboratory environment.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. This includes the pure compound and any materials contaminated with it (e.g., pipette tips, gloves, and vials).
-
The waste container must be chemically compatible with the substance.
2. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that the waste is "non-hazardous".
3. Storage:
-
Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials.
4. Final Disposal:
-
Do not dispose of this compound down the drain.
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
Disposal Decision Workflow
The following workflow provides a visual guide to the decision-making process for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Palmitoyl 3-carbacyclic Phosphatidic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0). While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain best practices in chemical handling.
Personal Protective Equipment (PPE)
Although this compound is not deemed hazardous, the use of standard personal protective equipment is a fundamental aspect of good laboratory practice. This minimizes the risk of any potential exposure and protects against unforeseen reactions. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields | Protects eyes from potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound and solutions. |
| Body Protection | Laboratory coat | Protects personal clothing from potential spills and contamination.[1][2] |
| General Attire | Long pants and closed-toe shoes | Ensures skin on the legs and feet is not exposed to potential spills.[2][3] |
Operational Plan: Handling and Storage
Handling:
-
Handle the compound in a well-ventilated area.
-
Avoid generating dust or aerosols.
-
As a general precaution, minimize inhalation and contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from direct sunlight.
-
Refer to the product's technical information sheet for specific storage temperatures to maintain compound integrity.
Disposal Plan
As a non-hazardous substance, this compound does not typically require disposal as hazardous waste. However, institutional guidelines and local regulations should always be followed.
General Disposal Procedure:
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of according to your institution's chemical waste procedures. Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste.
-
Unused Compound: For the disposal of the unused solid compound, consult your institution's environmental health and safety (EHS) office for guidance on disposal as non-hazardous chemical waste. Some non-hazardous solid chemicals may be suitable for disposal in the regular trash, but this must be confirmed with your EHS department.[4][5]
-
Solutions: Non-hazardous liquid waste may be permissible for drain disposal after receiving approval from the relevant institutional department.[5] Always verify with your EHS office before disposing of any chemical solution down the drain.
Experimental Protocol: Donning and Doffing of Personal Protective Equipment
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow outlines the standard procedure.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
